molecular formula C8H12N4O3 B131911 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-01-7

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B131911
CAS No.: 139756-01-7
M. Wt: 212.21 g/mol
InChI Key: BMLPAJIEDKJHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-6(12(14)15)7(8(9)13)11(2)10-5/h3-4H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLPAJIEDKJHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373027
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

139756-01-7
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrazole-5-carboxamide, 1-methyl-4-nitro-3-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-4-NITRO-3-PROPYLPYRAZOLE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y5R094CF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic pathway for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The synthesis is presented as a four-stage process, commencing with the formation of the pyrazole core, followed by ester hydrolysis, nitration, and final amidation. This document details the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring system. This is achieved through a Claisen condensation to form a β-ketoester, which then undergoes cyclocondensation with methylhydrazine. The subsequent steps involve the hydrolysis of the resulting ester to a carboxylic acid, followed by the regioselective nitration of the pyrazole ring at the 4-position. The synthesis culminates in the amidation of the carboxylic acid to yield the final product.

Synthesis_Pathway A 2-Pentanone + Diethyl Oxalate B Ethyl 2,4-dioxoheptanoate A->B  Claisen Condensation   (NaOEt, Ethanol) C Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate B->C  Cyclocondensation   (Methylhydrazine) D 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid C->D  Ester Hydrolysis   (NaOH, H2O/EtOH) E 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid D->E  Nitration   (HNO3, H2SO4) F This compound E->F  Amidation   (SOCl2, then NH3) Experimental_Workflow cluster_0 Stage 1: β-Ketoester Formation cluster_1 Stage 2: Pyrazole Synthesis cluster_2 Stage 3: Ester Hydrolysis cluster_3 Stage 4: Nitration cluster_4 Stage 5: Amidation start1 Start Materials: 2-Pentanone, Diethyl Oxalate step1_1 Claisen Condensation with NaOEt start1->step1_1 step1_2 Acidic Work-up and Extraction step1_1->step1_2 product1 Ethyl 2,4-dioxoheptanoate step1_2->product1 step2_1 Cyclocondensation with Methylhydrazine product1->step2_1 step2_2 Work-up and Purification step2_1->step2_2 product2 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate step2_2->product2 step3_1 Base-mediated Hydrolysis (NaOH) product2->step3_1 step3_2 Acidification and Isolation step3_1->step3_2 product3 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid step3_2->product3 step4_1 Reaction with HNO3/H2SO4 product3->step4_1 step4_2 Quenching and Isolation step4_1->step4_2 product4 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid step4_2->product4 step5_1 Formation of Acid Chloride (SOCl2) product4->step5_1 step5_2 Reaction with Ammonia step5_1->step5_2 product5 This compound step5_2->product5

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This compound is a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of its fundamental chemical and physical characteristics. All quantitative data is presented in structured tables for ease of reference, and logical workflows for its synthesis and analysis are visualized.

Chemical Identity and Physicochemical Properties

This compound is a pyrazole derivative with the chemical formula C₈H₁₂N₄O₃.[1] Its identity is well-established with the CAS number 139756-01-7.[1] The compound is also known by other names such as Sildenafil amide and Sildenafil Impurity 35. This compound plays a crucial role as a precursor in the multi-step synthesis of Sildenafil.[2][3]

Structural Information
IdentifierValue
IUPAC Name This compound
CAS Number 139756-01-7
Molecular Formula C₈H₁₂N₄O₃
Molecular Weight 212.21 g/mol [4]
Canonical SMILES CCCC1=NN(C)C(=C1--INVALID-LINK--[O-])C(=O)N
InChI Key BMLPAJIEDKJHSB-UHFFFAOYSA-N
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Melting Point 141-143 °CEchemi
Boiling Point (Predicted) 334.6 ± 42.0 °C at 760 mmHgEchemi
Density (Predicted) 1.45 ± 0.1 g/cm³Echemi
Water Solubility 31.6 µg/mL (at pH 7.4)PubChem
logP (Predicted) 1.6032Echemi
pKa (Predicted) 14.62 ± 0.50Echemi
Polar Surface Area (PSA) 106.73 ŲEchemi
Refractive Index (Predicted) 1.629Echemi
Flash Point (Predicted) 156.1 °CEchemi
Vapor Pressure (Predicted) 0.000127 mmHg at 25°CEchemi

Synthesis and Characterization

As a critical intermediate in the synthesis of Sildenafil, the preparation of this compound is a well-defined process. The general synthetic route involves the nitration of a pyrazole carboxylic acid precursor, followed by the formation of the carboxamide.

Synthetic Workflow

The synthesis of this compound is a key step in the overall synthesis of Sildenafil.[5] The process begins with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This is followed by the conversion of the carboxylic acid to a carboxamide. The subsequent step in the Sildenafil synthesis is the reduction of the nitro group to an amino group.[5]

G Synthetic Pathway of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Subsequent Step in Sildenafil Synthesis 1-methyl-3-propyl-1H-pyrazole-5-carboxylic_acid 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic_acid 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1-methyl-3-propyl-1H-pyrazole-5-carboxylic_acid->1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic_acid Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic_acid This compound This compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic_acid->this compound Amidation Amidation_Reagent Amidation Reagent (e.g., SOCl₂, NH₄OH) Amidation_Reagent->this compound 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide This compound->4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Reduction Reduction Reduction of Nitro Group Reduction->4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Caption: Synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary and found within patent literature for Sildenafil. However, a general laboratory-scale procedure can be outlined as follows:

Step 1: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at a controlled temperature for a specified period to ensure complete nitration.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Collect the precipitated solid, which is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Suspend the dried 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., toluene).

  • Add a chlorinating agent, such as thionyl chloride, to the suspension and heat the mixture to reflux to form the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent and add it to a cooled solution of aqueous ammonia.

  • Stir the mixture vigorously to promote the formation of the amide.

  • Collect the precipitated this compound by filtration.

  • Wash the product with water and dry to yield the final compound.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed using a variety of analytical techniques. A typical characterization workflow is illustrated below.

G Analytical Characterization Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation Synthesized_Product Synthesized Product: This compound HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) Synthesized_Product->LC-MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Product->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Synthesized_Product->FTIR MS Mass Spectrometry (MS) Synthesized_Product->MS Purity_Result Purity > 98% HPLC->Purity_Result LC-MS->Purity_Result Structural_Confirmation Structure Confirmed NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

References

Unraveling the Biological Role of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with the molecular formula C8H12N4O3. While this specific molecule is documented primarily as an intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, there is a notable absence of publicly available scientific literature detailing its intrinsic mechanism of action, specific biological targets, or associated signaling pathways. This guide, therefore, aims to provide a comprehensive overview of the known information regarding this compound and to explore the potential mechanisms of action based on the biological activities of the broader class of pyrazole carboxamide derivatives.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is crucial for any investigation into its biological activity.

PropertyValueSource
Molecular FormulaC8H12N4O3PubChem
Molecular Weight212.21 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number139756-01-7ChemicalBook

Known Biological Context: An Intermediate in Sildenafil Synthesis

The primary documented role of this compound is as a chemical intermediate in the manufacturing process of Sildenafil. Sildenafil's mechanism of action is well-established and involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.

The synthetic pathway from this compound to Sildenafil involves several chemical transformations. A generalized workflow for such a multi-step synthesis is depicted below.

G A Starting Materials B 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide (Intermediate) A->B Step 1: Pyrazole Ring Formation C Further Chemical Modifications B->C Step 2: Functional Group Interconversion D Sildenafil (Final Product) C->D Step 3: Final Assembly E Purification D->E Purification Process

Caption: Generalized synthetic workflow illustrating the role of an intermediate.

Potential Mechanisms of Action of Pyrazole Carboxamide Derivatives

While no specific mechanism of action has been elucidated for this compound, the broader class of pyrazole and pyrazole carboxamide derivatives exhibits a wide range of biological activities. These activities suggest several potential, yet unconfirmed, mechanisms of action for the compound . It is crucial to emphasize that the following are extrapolations based on related compounds and have not been experimentally validated for this compound.

Enzyme Inhibition

Many pyrazole derivatives are known to act as enzyme inhibitors.

  • Carbonic Anhydrase Inhibition: Some pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. The mechanism likely involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

  • Succinate Dehydrogenase (Complex II) Inhibition: A novel pyrazole carboxamide, SCU2028, has been shown to exhibit antifungal activity against Rhizoctonia solani by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration and leads to fungal cell death.

G cluster_0 Mitochondrial Respiratory Chain Complex I Complex I Complex II Succinate Dehydrogenase (Complex II) Complex III Complex III Complex IV Cytochrome Oxidase (Complex IV) ATP Synthase ATP Synthase Pyrazole Carboxamide\nDerivative Pyrazole Carboxamide Derivative Pyrazole Carboxamide\nDerivative->Complex II Inhibition Pyrazole Carboxamide\nDerivative->Complex IV Inhibition

Caption: Potential inhibition of mitochondrial respiratory chain complexes by pyrazole carboxamides.

Anti-inflammatory Activity

Several pyrazole derivatives have demonstrated significant anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory mediators:

  • Inhibition of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6): Certain dihydropyrazole derivatives have shown promising inhibitory activity against the pro-inflammatory cytokines TNF-α and IL-6.

Antimicrobial and Antifungal Activity

The pyrazole ring is a core structural motif in many antimicrobial and antifungal agents.

  • Disruption of Cell Integrity: The antifungal mechanism of some pyrazole carboxamides involves the destruction of the fungal cell wall or membrane, leading to the leakage of cellular contents.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed hypothetical protocols based on common methodologies in pharmacology and biochemistry.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of the compound.

  • Protocol 1: Kinase and Phosphatase Profiling

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Screen the compound against a panel of recombinant human kinases and phosphatases at a fixed concentration (e.g., 10 µM).

    • Measure enzyme activity using a validated assay method (e.g., radiometric, fluorescence-based, or luminescence-based).

    • Calculate the percentage of inhibition for each enzyme.

    • For any identified "hits" (e.g., >50% inhibition), perform dose-response studies to determine the IC50 value.

  • Protocol 2: Affinity Chromatography

    • Immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the cell lysate with the affinity matrix to allow for the binding of target proteins.

    • Wash the matrix to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Cellular Assays

Objective: To determine the effect of the compound on cellular pathways and functions.

  • Protocol 3: Mitochondrial Respiration Assay

    • Culture relevant cells (e.g., hepatocytes) in a Seahorse XF analyzer plate.

    • Treat the cells with varying concentrations of this compound.

    • Simultaneously measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Analyze the data to determine the effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. While its role as a synthetic intermediate is established, its intrinsic biological activities remain unexplored. Based on the diverse bioactivities of the broader pyrazole carboxamide class, this compound could potentially exhibit inhibitory effects on various enzymes, possess anti-inflammatory properties, or act as an antimicrobial agent. To ascertain its true pharmacological profile, rigorous experimental investigation is warranted. Future research should focus on comprehensive screening against a wide range of biological targets, followed by detailed mechanistic studies to validate any identified activities. Such studies would not only illuminate the function of this specific molecule but could also pave the way for the development of novel therapeutic agents based on the pyrazole carboxamide scaffold.

In-Depth Technical Guide: Crystal Structure and Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of Sildenafil. While the crystal structure for this specific carboxamide is not publicly available, this document presents a detailed analysis of the crystal structure of its immediate precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This guide includes detailed experimental protocols for the synthesis of the carboxylic acid precursor and its subsequent amidation to the target compound. Furthermore, it discusses the broader biological significance of pyrazole carboxamides and their mechanisms of action as enzyme inhibitors.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₈H₁₂N₄O₃.[1][2][3] It belongs to the pyrazole class of compounds, which are known for their diverse biological activities.[3] This particular molecule is of significant interest to the pharmaceutical industry as it serves as a crucial intermediate in the manufacturing of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[4][5][6] The structural features of the pyrazole ring, combined with the nitro and carboxamide functional groups, make it a versatile building block in medicinal chemistry.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₂N₄O₃[1][2][3]
Molecular Weight 212.21 g/mol [3]
CAS Number 139756-01-7[1][2]
Appearance White to light yellow to light orange powder/crystal[7]
Melting Point 137.0 to 141.0 °C[7]
Boiling Point (Predicted) 334.559 °C at 760 mmHg[1]
Density (Predicted) 1.453 g/cm³[1]
Solubility in Water 31.6 µg/mL[3]
LogP 1.60320[1]

Crystal Structure Analysis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

As of the writing of this guide, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its immediate precursor, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁N₃O₄), has been determined and provides valuable insights into the molecular geometry and packing of a closely related compound.[8]

The crystallographic data for the carboxylic acid precursor is summarized in Table 2.

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.5811(16)
b (Å) 19.734(7)
c (Å) 11.812(4)
β (°) 101.181(11)
Volume (ų) 1047.6(6)
Z 4
Rgt(F) 0.0742
wRref(F²) 0.1176
T (K) 296(2)

The molecule consists of a pyrazole ring substituted with a methyl group at the N1 position, a propyl group at the C3 position, a nitro group at the C4 position, and a carboxylic acid group at the C5 position. The propyl group in the reported structure exhibits some disorder. The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid group and the pyrazole nitrogen of an adjacent molecule, forming a one-dimensional chain.

Experimental Protocols

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from the published synthesis of the carboxylic acid precursor.[8]

Materials:

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • 65% Nitric acid

  • 98% Sulfuric acid

  • Acetone

Procedure:

  • To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol).

  • Heat the reaction mixture to 100 °C for 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction solution is cooled and then poured into ice water.

  • The precipitated product is collected by filtration.

  • The crude product is then crystallized from acetone to yield pure 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

This is a general procedure for the amidation of a carboxylic acid.

Materials:

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in an organic solvent) or Ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as DCM or THF.

    • Slowly add an excess of a chlorinating agent (e.g., 2-3 equivalents of thionyl chloride or oxalyl chloride) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

    • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

    • Cool the solution to 0 °C.

    • Slowly add an excess of a concentrated ammonia solution. Alternatively, a solution of ammonium chloride and a base like triethylamine in an organic solvent can be used.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

    • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Logical and Pathway Visualizations

Synthetic Pathway of Sildenafil

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Sildenafil.

G Simplified Synthetic Pathway of Sildenafil A 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid B 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid A->B Nitration C This compound B->C Amidation D 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide C->D Reduction of Nitro Group E Sildenafil D->E Further Steps

Caption: Synthetic pathway of Sildenafil highlighting the intermediate role of the target compound.

Generalized Mechanism of Action of Pyrazole Carboxamides

Many biologically active pyrazole carboxamides function as enzyme inhibitors. The diagram below illustrates a generalized mechanism of action.

G Generalized Mechanism of Pyrazole Carboxamide Enzyme Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme (e.g., SDH, Carbonic Anhydrase) Product Biological Product Enzyme->Product Catalyzes conversion to NoProduct Inhibition of Biological Process Enzyme->NoProduct Substrate Natural Substrate Substrate->Enzyme Binds to Inhibitor Pyrazole Carboxamide Inhibitor->Enzyme Binds to active site

Caption: Generalized inhibitory action of pyrazole carboxamides on enzyme function.

Biological Significance

While specific biological studies on this compound are limited, its role as a precursor to Sildenafil places it in the context of PDE5 inhibition. The broader class of pyrazole carboxamides has been extensively studied and shown to exhibit a wide range of biological activities, including:

  • Antifungal Properties: Many pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.

  • Anticancer Activity: Some pyrazole carboxamides have demonstrated cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase.

The diverse biological activities of pyrazole carboxamides underscore the importance of understanding the structure and reactivity of intermediates like this compound in the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, a key intermediate in pharmaceutical synthesis. While its own crystal structure remains to be elucidated, the analysis of its carboxylic acid precursor offers significant structural insights. The provided experimental protocols and pathway visualizations serve as valuable resources for researchers in medicinal chemistry and drug development. Further investigation into the specific biological activities of this compound and its derivatives may open new avenues for therapeutic applications.

References

Technical Guide: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known properties of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, an intermediate in the synthesis of Sildenafil.[1][2] While detailed experimental studies on this specific compound are not extensively available in peer-reviewed literature, this guide consolidates data from chemical databases and supplier information, and where applicable, draws inferences from related pyrazole carboxamide compounds.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and industrial settings.

Physicochemical Data
PropertyValueSource
Molecular Formula C8H12N4O3[1][3][4]
Molecular Weight 212.21 g/mol [3][5]
IUPAC Name 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide[3]
CAS Number 139756-01-7[3]
Physical Form Solid, White to Light yellow to Light orange powder to crystal
Melting Point 141-143 °C[5]
Boiling Point (Predicted) 334.6 ± 42.0 °C at 760 mmHg[1][5]
Density (Predicted) 1.45 ± 0.1 g/cm³[1][5]
Water Solubility 31.6 µg/mL (at pH 7.4)[3][5]
LogP 1.6032[1]
pKa (Predicted) 14.62 ± 0.50[5]
Spectroscopic and Computational Data
PropertyValueSource
InChI Key BMLPAJIEDKJHSB-UHFFFAOYSA-N
Polar Surface Area (PSA) 106.73 Ų[1]
Refractive Index (Predicted) 1.629[1][5]
Flash Point (Predicted) 156.1 °C[1][5]
Vapor Pressure (Predicted) 0.000127 mmHg at 25°C[1][5]

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling in a laboratory or industrial setting.

GHS Hazard Classification
Hazard StatementDescriptionSource
H302 Harmful if swallowed[3][6]
H373 May cause damage to organs through prolonged or repeated exposure[3][6]
H412 Harmful to aquatic life with long lasting effects[3][6]
Precautionary Statements
Precautionary StatementDescriptionSource
P260 Do not breathe dust/fume/gas/mist/vapors/spray
P264 Wash skin thoroughly after handling
P270 Do not eat, drink or smoke when using this product
P273 Avoid release to the environment
P301 + P312 + P330 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P314 Get medical advice/attention if you feel unwell
P501 Dispose of contents/container to an approved waste disposal plant

Hypothetical Experimental Protocols

Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., pyrazole precursor) B Reaction (Nitration, Alkylation, Amidation) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure Compound D->E F Structural Verification (NMR, Mass Spec) E->F G Purity Analysis (HPLC, GC) E->G H Final Product F->H G->H

Caption: General workflow for synthesis and characterization.

Methodology:

  • Synthesis: A suitable pyrazole precursor would likely undergo a series of reactions, including nitration to introduce the nitro group, N-alkylation to add the methyl group, and functional group manipulation to form the carboxamide. The specific reagents and conditions (solvents, temperatures, catalysts) would need to be optimized.

  • Purification: The crude product from the reaction mixture would be isolated and purified. Recrystallization from an appropriate solvent system or column chromatography over silica gel are standard methods to achieve high purity.

  • Characterization: The identity and purity of the final compound would be confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final compound.

    • Melting Point Analysis: To compare with the known value and as an indicator of purity.

Potential Mechanism of Action and Biological Relevance

Direct studies on the mechanism of action of this compound are not publicly available. However, research on other pyrazole carboxamide derivatives provides insights into a potential biological activity. Several compounds in this class have been investigated as fungicides and have been shown to inhibit mitochondrial respiration.[7] A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives demonstrated that their acute mammalian toxicity was likely associated with the inhibition of mitochondrial respiration.[8]

Based on this, a hypothetical mechanism of action for this compound could involve interference with the mitochondrial electron transport chain.

cluster_etc Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III C1->C3 e- C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- O2 O2 C4->O2 e- -> H2O C5 ATP Synthase (H+ -> ATP) Inhibitor Hypothetical Inhibition by Pyrazole Carboxamide Inhibitor->C2 Inhibition

References

The Diverse Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective activities against various biological targets. This technical guide provides an in-depth overview of the biological activities of pyrazole carboxamide derivatives, with a focus on their applications in oncology and agriculture. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area.

Anticancer Activity

Pyrazole carboxamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many pyrazole carboxamide derivatives function as ATP-competitive inhibitors of various kinases, including Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and kinases in the PI3K/Akt signaling pathway.

  • Aurora Kinase Inhibition: Abnormal expression of Aurora kinases A and B is linked to chromosomal instability and is a hallmark of many cancers.[1] Pyrazole carboxamide derivatives have been developed as potent inhibitors of these kinases.[1] For instance, compound 6k has been shown to selectively inhibit Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively.[1] This inhibition leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[1]

  • FGFR Inhibition: The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers.[2] Pyrazole carboxamide derivatives have been designed as covalent inhibitors of FGFRs, overcoming drug resistance associated with gatekeeper mutations.[2] The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F mutant.[2]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Pyrazole carboxamides have been investigated as inhibitors of key kinases in this pathway, such as Akt (also known as Protein Kinase B).[3][4]

Other Anticancer Mechanisms

Beyond kinase inhibition, some pyrazole carboxamide derivatives exhibit anticancer activity through other mechanisms:

  • DNA Interaction: Certain derivatives have been found to interact with DNA, potentially through minor groove binding, leading to conformational changes and DNA cleavage, ultimately inducing cancer cell death.[5]

  • Induction of Apoptosis and Autophagy: Studies have shown that some pyrazole carboxamides can suppress cancer cell growth by inducing apoptosis (programmed cell death) or autophagy.[6]

Antifungal Activity in Agriculture

In the agricultural sector, pyrazole carboxamide derivatives are a cornerstone of modern fungicides, primarily targeting the fungal respiratory chain.

Succinate Dehydrogenase (SDH) Inhibition

The most prominent mechanism of action for antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[7][8][9] This inhibition disrupts fungal respiration and energy production, leading to fungal cell death.[7][10]

Several commercial fungicides, such as Fluxapyroxad and Bixafen, are based on the pyrazole carboxamide scaffold.[7] Novel derivatives are continuously being developed with improved efficacy and broader spectrums of activity against various plant pathogenic fungi.[8][11] For example, compound 11ea exhibited a potent in vitro activity against Rhizoctonia cerealis with an EC50 value of 0.93 µg/mL, significantly more potent than the commercial SDH inhibitor thifluzamide.[8]

Other Biological Activities

The structural versatility of pyrazole carboxamides has led to the discovery of derivatives with a range of other biological activities, including:

  • Antimicrobial and Antitubercular Activity: Some derivatives have shown promising activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis.[12]

  • μ-Opioid Receptor Agonism: Novel Gi-biased µ-opioid receptor agonists have been developed from the pyrazole-1-carboxamide scaffold, showing potential as analgesics with fewer side effects than traditional opioids.[13]

  • Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II.[14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative pyrazole carboxamide derivatives discussed in the literature.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives

CompoundTarget/Cell LineActivity TypeValueReference
6k Aurora Kinase AIC5016.3 nM[1]
Aurora Kinase BIC5020.2 nM[1]
HeLa cellsCytotoxicity (IC50)0.43 µM[1]
HepG2 cellsCytotoxicity (IC50)0.67 µM[1]
10h FGFR1IC5046 nM[2]
FGFR2IC5041 nM[2]
FGFR3IC5099 nM[2]
FGFR2 V564FIC5062 nM[2]
NCI-H520 cellsProliferation (IC50)19 nM[2]
SNU-16 cellsProliferation (IC50)59 nM[2]
KATO III cellsProliferation (IC50)73 nM[2]
pym-5 DNA BindingK1.06 x 10^5 M^-1[5]
7a MCF7 cellsCytotoxicity (IC50)0.304 µM[15]
5b OVCAR3 cellsCytotoxicity (IC50)0.233 µM[15]
8t FLT3IC500.089 nM[16]
CDK2IC500.719 nM[16]
CDK4IC500.770 nM[16]
MV4-11 cellsProliferation (IC50)1.22 nM[16]

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives

CompoundFungal SpeciesActivity TypeValueReference
11ea Rhizoctonia cerealisEC500.93 µg/mL[8]
SCU2028 Rhizoctonia solaniEC500.022 mg/L[17]
E1 Rhizoctonia solaniEC501.1 µg/mL[9]
SDH from R. solaniIC503.3 µM[9]
8e SDHIC501.30 µM
R. solani on riceProtective Efficacy89.1% at 100 µg/mL
S. sclerotiorum on oilseed rapeProtective Efficacy93.9% at 100 µg/mL

Table 3: Other Biological Activities

CompoundTargetActivity TypeValueReference
17a µ-Opioid Receptor (Gi pathway)EC5087.1 nM[13]
6a Carbonic Anhydrase IKi0.063 µM[14]
6b Carbonic Anhydrase IIKi0.007 µM[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: General Synthesis of Pyrazole-4-Carboxamide Derivatives

This protocol outlines a common synthetic route for preparing pyrazole-4-carboxamide derivatives.

Step 1: Synthesis of Pyrazole-4-carboxylate Ester

  • To a solution of a 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a hydrazine derivative.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pyrazole-4-carboxylate ester.

Step 2: Hydrolysis to Pyrazole-4-carboxylic Acid

  • Dissolve the pyrazole-4-carboxylate ester in a mixture of a suitable organic solvent (e.g., THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the pyrazole-4-carboxylic acid.

Step 3: Amide Coupling to form Pyrazole-4-Carboxamide

  • Activate the pyrazole-4-carboxylic acid by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., EDC/HOBt).

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Slowly add the activated carboxylic acid or acid chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final pyrazole-4-carboxamide derivative by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole carboxamide derivatives against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of the microplate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.

  • Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][14][18][19][20]

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric method to measure the inhibitory effect of pyrazole carboxamide derivatives on SDH activity.

Materials:

  • Mitochondrial preparation or tissue/fungal homogenate containing SDH

  • SDH assay buffer (e.g., potassium phosphate buffer)

  • Succinate solution (substrate)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the SDH-containing sample, the test compound at various concentrations, and the assay buffer. Include a vehicle control without the inhibitor.

  • Initiate the reaction by adding a mixture of succinate and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature. The reduction of the blue DCIP to its colorless form is proportional to SDH activity.

  • Record the absorbance at regular intervals for a set period.

  • Calculate the rate of DCIP reduction for each compound concentration.

  • Determine the percentage of SDH inhibition relative to the control and calculate the IC50 value.[10][15][17][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole carboxamide derivatives and a general experimental workflow for their discovery and evaluation.

PI3K_Akt_Signaling_Pathway receptor RTK pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Downstream Effectors akt->downstream prolif Cell Proliferation & Survival downstream->prolif pyrazole Pyrazole Carboxamide pyrazole->akt Inhibition Aurora_Kinase_Signaling_Pathway auroraA Aurora A centrosome Centrosome Maturation auroraA->centrosome spindle Spindle Assembly auroraA->spindle auroraB Aurora B chromosome Chromosome Segregation auroraB->chromosome cytokinesis Cytokinesis auroraB->cytokinesis g2m G2/M Checkpoint centrosome->g2m spindle->g2m chromosome->g2m pyrazole Pyrazole Carboxamide pyrazole->auroraA Inhibition pyrazole->auroraB Inhibition FGFR_Signaling_Pathway fgf FGF fgfr FGFR fgf->fgfr ras_raf RAS-RAF-MEK-ERK Pathway fgfr->ras_raf pi3k_akt PI3K-Akt Pathway fgfr->pi3k_akt plc PLCγ Pathway fgfr->plc proliferation Cell Proliferation & Angiogenesis ras_raf->proliferation pi3k_akt->proliferation plc->proliferation pyrazole Pyrazole Carboxamide pyrazole->fgfr Inhibition SDH_Inhibition_Pathway succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- atp ATP Production etc->atp pyrazole Pyrazole Carboxamide pyrazole->sdh Inhibition Experimental_Workflow design Compound Design & Library Synthesis invitro In Vitro Screening (e.g., Kinase Assay, SDH Assay) design->invitro cellbased Cell-Based Assays (e.g., MTT Assay) invitro->cellbased sar SAR & Lead Optimization cellbased->sar sar->design invivo In Vivo Studies (Animal Models) sar->invivo preclinical Preclinical Development invivo->preclinical

References

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the in vitro metabolic stability of the compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. As of the writing of this guide, specific experimental data on the metabolic stability of this particular compound are not publicly available. The protocols and data presentation formats described herein are based on established, standard methodologies in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction to In Vitro Metabolic Stability

In the realm of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] The metabolic stability of a new chemical entity (NCE), or its susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures.[3][4]

This guide focuses on the methodologies to evaluate the in vitro metabolic stability of This compound (CAS: 139756-01-7).[5][6][7] The primary in vitro systems used for this purpose are liver subcellular fractions (microsomes) and intact liver cells (hepatocytes).[3][8] Liver microsomes are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), making them ideal for assessing oxidative metabolism.[4][9] Hepatocytes, considered the "gold standard," contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[8][10][11]

This document details the experimental protocols for both liver microsomal and hepatocyte stability assays, outlines data analysis procedures, and provides a framework for data presentation.

Experimental Protocols

The following sections provide detailed protocols for conducting in vitro metabolic stability studies.

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, primarily assessing Phase I metabolism.[4][12]

2.1.1 Materials and Reagents

  • Test Compound: this compound

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from XenoTech, Corning)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Cofactor Solution (NADPH Regenerating System):

    • NADP⁺

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

    • Magnesium chloride (MgCl₂)

  • Positive Control Compounds: High-clearance (e.g., Dextromethorphan, Midazolam) and low-clearance compounds.[12][13]

  • Quenching Solution: Acetonitrile (ACN) or methanol, often containing an internal standard (IS) for LC-MS/MS analysis.

  • Solvent: DMSO or acetonitrile for stock solutions.

2.1.2 Experimental Procedure

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[12] Further dilute in buffer to achieve the final desired concentration (typically 1 µM). The final concentration of the organic solvent in the incubation should be less than 1%.[13]

    • Thaw liver microsomes on ice or in a 37°C water bath immediately before use.[13] Dilute the microsomes in cold phosphate buffer to a working concentration (e.g., 1 mg/mL) to achieve a final assay concentration of 0.5 mg/mL.[4][14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[12][15]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.[15]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots from the incubation mixture.[4][14]

    • Immediately terminate the reaction by adding a volume of cold quenching solution (e.g., 2-5 volumes of acetonitrile with internal standard).[12][15]

  • Sample Processing:

    • Vortex the samples vigorously and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate proteins.[12][15]

    • Transfer the supernatant to a new plate or vials for analysis.

2.1.3 LC-MS/MS Analysis

  • Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method. The amount of the parent compound is typically determined based on the peak area ratio of the analyte to the internal standard.[11][12]

Hepatocyte Stability Assay

This assay uses intact hepatocytes to evaluate a compound's susceptibility to both Phase I and Phase II metabolic pathways.[10][11]

2.2.1 Materials and Reagents

  • Test Compound: this compound

  • Hepatocytes: Cryopreserved human, rat, or mouse hepatocytes

  • Incubation Medium: Williams' Medium E or similar, often supplemented.[16]

  • Positive Control Compounds: High and low-clearance compounds (e.g., 7-Hydroxycoumarin, Testosterone).

  • Quenching Solution: Cold acetonitrile or methanol, typically containing an internal standard.

  • Solvent: DMSO for stock solutions.

2.2.2 Experimental Procedure

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like the trypan blue exclusion test.[17] The viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[11][16]

  • Incubation:

    • Prepare the test compound working solution by diluting the stock solution in incubation medium to the final concentration (typically 1-2 µM).[11] The final DMSO concentration should not exceed 0.1%.[16]

    • In a non-coated plate, mix the hepatocyte suspension with the test compound working solution.

    • Incubate the plate at 37°C in a humidified incubator (5% CO₂), often with gentle shaking.[11][16]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[11][16]

    • Stop the reaction by adding the aliquot to a cold quenching solution containing an internal standard.[10][11]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Transfer the clear supernatant for analysis.

2.2.3 LC-MS/MS Analysis

  • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method, as described for the microsomal assay.

Data Presentation and Analysis

The goal of data analysis is to determine the compound's metabolic half-life (t₁/₂) and intrinsic clearance (CLint).[1]

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (-k).

  • Calculate Half-Life (t₁/₂):

    • t₁/₂ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): [14][16]

    • For Microsomal Assay:

      • CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

    • For Hepatocyte Assay:

      • CLint (µL/min/10⁶ cells) = (0.693 / t₁/₂) / (10⁶ cells/mL)

Quantitative Data Summary

The results of the metabolic stability assays should be summarized in a clear, tabular format. As no specific data is available for this compound, the following table is a template for data presentation.

CompoundTest Systemt₁/₂ (min)CLint (µL/min/mg protein or /10⁶ cells)
Test Compound Human Liver MicrosomesDataData
Test Compound Rat Liver MicrosomesDataData
Test Compound Human HepatocytesDataData
Test Compound Rat HepatocytesDataData
Positive Control 1 Relevant SystemDataData
Positive Control 2 Relevant SystemDataData

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_inc Incubation cluster_proc Sample Processing cluster_analysis Analysis A Prepare Test Compound Stock & Working Solutions D Combine Matrix & Compound A->D B Prepare Biological Matrix (Microsomes or Hepatocytes) B->D C Prepare Cofactor (e.g., NADPH System) F Initiate Reaction with Cofactor C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points G->H I Quench Reaction (Add ACN + IS) H->I J Centrifuge to Pellet Protein I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Data Processing: Calculate % Remaining L->M N Calculate t½ and CLint M->N

Caption: General workflow for in vitro metabolic stability assays.

Hypothetical Metabolic Pathways

The pyrazole scaffold is generally considered metabolically stable.[18] However, the substituents on the ring provide sites for potential biotransformation. The following diagram illustrates hypothetical metabolic pathways for this compound based on common metabolic reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide M1 Propyl Hydroxylation (Oxidation) Parent->M1 CYP450 M2 Nitro Reduction Parent->M2 Nitroreductases M3 Amide Hydrolysis Parent->M3 Amidases M4 Glucuronidation (of hydroxylated metabolite) M1->M4 UGTs M5 Acetylation (of amino metabolite) M2->M5 NATs

Caption: Hypothetical metabolic pathways for the title compound.

Conclusion

The in vitro metabolic stability of a drug candidate is a cornerstone of preclinical DMPK assessment. While specific experimental data for this compound are not publicly available, the detailed protocols provided for liver microsomal and hepatocyte stability assays offer a robust framework for its evaluation. By determining key parameters such as half-life and intrinsic clearance, researchers can make informed decisions, guide medicinal chemistry efforts, and build a comprehensive understanding of the compound's disposition, ultimately contributing to the development of safer and more effective therapeutics.

References

Spectroscopic and Structural Elucidation of Glycyl-L-histidine (C8H12N4O3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycyl-L-histidine, a dipeptide with the molecular formula C8H12N4O3. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of analytical chemistry, drug development, and peptide science by presenting key spectral data in a structured format, detailing experimental methodologies, and visualizing associated biochemical pathways.

Introduction

Glycyl-L-histidine is a dipeptide composed of glycine and L-histidine residues.[1] As with many small peptides, it can play a role in various biological processes and serves as a fundamental building block for larger protein structures.[2] Accurate characterization of its spectroscopic properties is crucial for its identification, quantification, and the study of its interactions in biological systems. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of Glycyl-L-histidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of peptides are characterized by chemical shifts corresponding to the different electronic environments of the nuclei within the molecule. The expected chemical shifts for Glycyl-L-histidine in an aqueous solvent are presented below. These values are based on typical chemical shifts for glycine and histidine residues in peptides.

Table 1: Predicted ¹H NMR Chemical Shifts for Glycyl-L-histidine

ProtonResiduePredicted Chemical Shift (ppm)Multiplicity
α-CHGlycine~3.8Singlet
α-CHHistidine~4.5Triplet
β-CH₂Histidine~3.1Doublet
Imidazole C2-HHistidine~7.8Singlet
Imidazole C4-HHistidine~7.0Singlet
Amide NHPeptide Bond~8.2Broad Singlet
Amine NH₂Glycine~7.5-8.5Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-L-histidine

CarbonResiduePredicted Chemical Shift (ppm)
Carbonyl (C=O)Glycine~172
Carbonyl (C=O)Histidine~175
α-CGlycine~43
α-CHistidine~55
β-CHistidine~28
Imidazole C2Histidine~135
Imidazole C4Histidine~118
Imidazole C5Histidine~130
Infrared (IR) Spectroscopy Data

The IR spectrum of a peptide is dominated by characteristic absorption bands of the amide group. The positions of these bands can provide information about the secondary structure of the peptide.

Table 3: Characteristic IR Absorption Bands for Glycyl-L-histidine

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Description
Amide AN-H Stretch~3300Hydrogen-bonded N-H stretching
Amide IC=O Stretch~1650Primarily C=O stretching of the peptide backbone
Amide IIN-H Bend & C-N Stretch~1550Coupled N-H in-plane bending and C-N stretching
Carboxylate Stretch-COO⁻~1600-1550Asymmetric stretching of the carboxylate group
Imidazole Ring StretchC=C, C=N~1500-1400Stretching vibrations of the imidazole ring
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For Glycyl-L-histidine, Electrospray Ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for Glycyl-L-histidine

ParameterValue
Molecular FormulaC₈H₁₂N₄O₃
Monoisotopic Mass212.0909 Da[1]
Average Molecular Weight212.21 g/mol [1]
Expected [M+H]⁺ ionm/z 213.0982
Expected [M+Na]⁺ ionm/z 235.0801
Expected [M-H]⁻ ionm/z 211.0836

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Glycyl-L-histidine.

Methodology:

  • Sample Preparation: A 5-10 mg sample of Glycyl-L-histidine is dissolved in 0.5 mL of deuterium oxide (D₂O) or a buffered aqueous solution (e.g., phosphate buffer in H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[3][4] The pH of the sample is adjusted to a desired value (typically between 4 and 7) using dilute DCl or NaOD.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is used for data acquisition.[3]

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. A solvent suppression pulse sequence (e.g., presaturation) is used to attenuate the residual H₂O signal.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., DSS) or an external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Glycyl-L-histidine to identify characteristic functional groups and secondary structural elements.

Methodology:

  • Sample Preparation: The peptide sample can be analyzed in the solid state or in solution. For solid-state analysis, a small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. For solution-phase analysis, the peptide is dissolved in D₂O to avoid interference from the strong water absorption in the amide I region.[5]

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum (e.g., of the KBr pellet or D₂O) is collected and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and confirm the molecular formula of Glycyl-L-histidine.

Methodology:

  • Sample Preparation: The peptide is dissolved in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[6] The final concentration is typically in the low micromolar to nanomolar range.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range.

  • Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The measured m/z values are used to calculate the experimental mass of the molecule, which is then compared to the theoretical mass based on its molecular formula.

Visualization of a Putative Signaling Pathway

Dipeptides can act as signaling molecules in various biological contexts. The following diagram illustrates a hypothetical signaling pathway involving a dipeptide like Glycyl-L-histidine, where it binds to a cell surface receptor, initiating an intracellular signaling cascade.

Dipeptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide Glycyl-L-histidine Receptor Dipeptide Receptor (e.g., GPCR) Dipeptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation

Caption: Hypothetical dipeptide signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the spectroscopic analysis of a peptide like Glycyl-L-histidine.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis Sample Peptide Sample (Glycyl-L-histidine) Prep Sample Preparation (Dissolution, pH adjustment) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS ESI-Mass Spectrometry Prep->MS Data_Processing Data Processing (FT, Baseline Correction, Calibration) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Interpretation Structural Elucidation & Interpretation Data_Processing->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Acute Toxicity of 1-Methyl-1H-pyrazole-5-carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acute toxicity of 1-methyl-1H-pyrazole-5-carboxamides, a class of compounds that has demonstrated unexpected mammalian toxicity despite promising initial in vitro profiles. This document summarizes available quantitative toxicity data, details relevant experimental protocols for acute oral toxicity studies, and visualizes the underlying toxicological mechanism related to mitochondrial dysfunction. The primary focus is on providing researchers and drug development professionals with the necessary information to understand and address the safety challenges associated with this chemical scaffold.

Introduction

1-Methyl-1H-pyrazole-5-carboxamides have been investigated as potent inhibitors of various biological targets, including parasitic nematodes.[1][2] While exhibiting high selectivity and low cytotoxicity in standard in vitro cell line assays, a series of these compounds displayed significant acute toxicity in rodent models.[1][2] This unexpected in vivo toxicity highlights a critical gap in early-stage drug discovery, where standard cytotoxicity assays may not adequately predict systemic toxicity. The primary mechanism of this toxicity has been identified as the inhibition of mitochondrial respiration.[1][2] This guide will delve into the available acute toxicity data, the methodologies used to assess it, and the implicated biological pathways.

Quantitative Acute Toxicity Data

A study by Preston et al. (2021) investigated the acute toxicity of a selection of 1-methyl-1H-pyrazole-5-carboxamides in mice. While the complete dataset for all tested compounds is not publicly available within the accessed literature, the study reported estimated Maximum Tolerated Doses (MTD) for two compounds. The MTD is the highest dose of a drug or treatment that does not cause unacceptable side effects.

Table 1: Acute Toxicity of Selected 1-Methyl-1H-pyrazole-5-carboxamides in Mice

Compound IDEstimated Maximum Tolerated Dose (MTD) (mg/kg)Reference
Tolfenpyrad1[2]
MIPS-001661220[2]

Note: Data for other tested 1-methyl-1H-pyrazole-5-carboxamide derivatives from the key study by Preston et al. were not available in the public domain search results.

Experimental Protocols: Acute Oral Toxicity Studies

The following is a detailed methodology for conducting an acute oral toxicity study, based on the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method) and consistent with the procedures likely employed in the evaluation of 1-methyl-1H-pyrazole-5-carboxamides.

Principle of the Test

The Acute Toxic Class Method involves the administration of the test substance in a stepwise procedure using a small number of animals at each step. The outcome of each step determines the subsequent step, allowing for the classification of the substance into a toxicity category based on the observed mortality. This method minimizes the number of animals required while still providing sufficient information for hazard classification.

Materials and Methods
  • Test Substance: 1-methyl-1H-pyrazole-5-carboxamide derivative.

  • Test Animals: Healthy, young adult non-pregnant female mice (as they are often slightly more sensitive). Animals should be acclimatized to laboratory conditions for at least five days prior to the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Vehicle: A suitable vehicle for dissolving or suspending the test substance should be chosen. If a non-aqueous vehicle is used, its toxicological properties should be known.

  • Dose Levels: The study typically starts with a dose from a series of fixed levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).

  • Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted overnight prior to dosing.

Experimental Workflow

The following diagram illustrates the general workflow of an acute oral toxicity study based on OECD Guideline 423.

G cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Analysis and Endpoint Acclimatization Animal Acclimatization (>= 5 days) Fasting Overnight Fasting Acclimatization->Fasting DosePrep Dose Preparation (Test substance in vehicle) Fasting->DosePrep Dosing Single Oral Gavage (Starting Dose) DosePrep->Dosing Observation_Short Initial Observation (First few hours for acute signs) Dosing->Observation_Short Observation_Long Extended Observation (Up to 14 days for mortality and clinical signs) Observation_Short->Observation_Long Endpoint Endpoint Determination (Mortality, Clinical Signs, Body Weight Changes) Observation_Long->Endpoint Necropsy Gross Necropsy (All animals) Endpoint->Necropsy

Acute Oral Toxicity Study Workflow.
Observations

Animals are observed for:

  • Mortality: The number of animals that die during the observation period is recorded.

  • Clinical Signs: Changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are noted.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Mechanism of Toxicity: Inhibition of Mitochondrial Respiration

The acute toxicity of 1-methyl-1H-pyrazole-5-carboxamides is strongly associated with the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts cellular respiration and leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately causing cell death and systemic toxicity.

The following diagram illustrates the proposed signaling pathway for the toxicity of these compounds.

G cluster_compound Toxicant cluster_mitochondrion Mitochondrial Electron Transport Chain cluster_outcome Cellular Consequences Compound 1-Methyl-1H-pyrazole-5-carboxamide ComplexI Complex I (NADH Dehydrogenase) Compound->ComplexI Inhibition CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ATP_Depletion ATP Depletion ComplexIV->ATP_Depletion Reduced ATP Production Cell_Death Cell Death ATP_Depletion->Cell_Death Systemic_Toxicity Systemic Toxicity Cell_Death->Systemic_Toxicity

Proposed Signaling Pathway for 1-Methyl-1H-pyrazole-5-carboxamide Toxicity.

Conclusion and Recommendations

The acute mammalian toxicity of 1-methyl-1H-pyrazole-5-carboxamides, driven by the inhibition of mitochondrial Complex I, presents a significant challenge in the development of drugs based on this scaffold. The discrepancy between in vitro cytotoxicity and in vivo toxicity underscores the importance of incorporating early-stage in vitro assays that can predict mitochondrial toxicity. Researchers and drug development professionals working with this class of compounds should:

  • Prioritize Early Mitochondrial Toxicity Screening: Employ assays that specifically measure mitochondrial respiration (e.g., Seahorse XF analysis) early in the drug discovery pipeline.

  • Conduct Thorough In Vivo Toxicity Assessments: Despite favorable in vitro profiles, proceed with caution to in vivo studies, with carefully designed acute toxicity protocols.

  • Consider Structural Modifications: Explore modifications to the 1-methyl-1H-pyrazole-5-carboxamide scaffold that may reduce its interaction with mitochondrial Complex I while retaining the desired biological activity.

By understanding the underlying mechanism of toxicity and implementing appropriate screening strategies, the risks associated with this promising but challenging class of compounds can be better managed.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Nitro Group in Pyrazole Compounds

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The strategic introduction of substituents onto the pyrazole ring is a key tactic in drug design to modulate physicochemical properties and biological activity. Among these, the nitro group (–NO₂) is of particular interest due to its profound electronic and metabolic effects.[2] This guide provides a comprehensive technical overview of the multifaceted role of the nitro group in pyrazole compounds, covering its influence on chemical properties, its function in driving biological activity, and its application in drug discovery. We will delve into synthetic methodologies, present quantitative biological data, and illustrate key concepts with detailed diagrams.

Physicochemical and Electronic Impact of the Nitro Group

The nitro group is a potent electron-withdrawing group (EWG) due to both resonance and inductive effects.[3][4] When attached to the pyrazole ring, it significantly alters the electronic landscape of the heterocycle.

  • Electronic Density: The –NO₂ group decreases the electron density of the pyrazole ring, which can influence the molecule's ability to interact with biological targets.[3]

  • Reactivity: This electron-withdrawing nature deactivates the pyrazole ring towards electrophilic substitution.[5] Conversely, in certain contexts, it can activate the ring for regioselective nucleophilic substitution, a valuable tool in synthetic derivatization.[6]

  • Acidity: The strong inductive effect of the nitro group increases the acidity of the N-H proton on the pyrazole ring, influencing its pKa and its behavior in physiological environments.

  • Physicochemical Properties: The addition of a nitro group generally increases the polarity and density of the compound.[5] In the field of energetic materials, this leads to improved detonation performance.[7][8] In pharmaceuticals, it can affect properties like solubility and lipophilicity, which are critical for pharmacokinetics.[1]

Synthesis of Nitropyrazole Compounds

The preparation of nitropyrazoles is a fundamental process in leveraging their potential. The position of the nitro group (C3, C4, or C5) is critical and can be controlled by the synthetic route. Common methods include direct nitration or the thermal/acid-catalyzed rearrangement of an N-nitropyrazole intermediate.[5][6]

A generalized workflow for the synthesis of C-nitrated pyrazoles is depicted below.

G start Pyrazole n_nitration N-Nitration (e.g., HNO₃/Ac₂O) start->n_nitration Step 1a c_nitration Direct C-Nitration (e.g., HNO₃/H₂SO₄) start->c_nitration Step 1b (Direct) intermediate N-Nitropyrazole Intermediate n_nitration->intermediate rearrangement Rearrangement (Thermal or Acid-Catalyzed) intermediate->rearrangement Step 2a product_3 3(5)-Nitropyrazole rearrangement->product_3 product_4 4-Nitropyrazole rearrangement->product_4 c_nitration->product_4 further_nitration Further Nitration product_3->further_nitration product_4->further_nitration poly_nitro Di/Trinitropyrazoles further_nitration->poly_nitro

Caption: General synthetic pathways to nitropyrazole derivatives.

A detailed protocol for an efficient, one-pot synthesis of 4-nitropyrazole is provided in Section 6.1.

Role in Biological Activity

The nitro group is a "privileged" functional group in certain therapeutic areas, particularly where a bioreductive activation mechanism is operative.[9] However, it is also frequently flagged as a "structural alert" or toxicophore due to concerns about mutagenicity.[4][9]

Antiparasitic Activity

Nitropyrazole compounds have demonstrated significant activity against various parasites, including Trichomonas vaginalis and Entamoeba invadens.[10] This activity is often linked to the reductive metabolism of the nitro group within the anaerobic or microaerophilic environment of the parasite.

The proposed mechanism involves enzymatic reduction of the nitro group to form radical anions and other reactive nitrogen species, such as nitroso and hydroxylamine intermediates.[4] These species induce cellular damage through covalent modification of critical biomolecules like DNA and proteins, leading to parasite death.

G cluster_parasite Parasite Cell drug_in Nitropyrazole Drug (R-NO₂) reduction Enzymatic Reduction (e.g., Nitroreductase) drug_in->reduction 1. Uptake & Activation radical Nitro Radical Anion (R-NO₂⁻) reduction->radical intermediates Reactive Intermediates (R-NO, R-NHOH) radical->intermediates 2. Further Reduction damage Cellular Damage (DNA, Proteins) intermediates->damage 3. Covalent Modification death Parasite Death damage->death 4. Cytotoxicity

Caption: Bioreductive activation of nitropyrazoles in parasitic cells.

Table 1: Antiparasitic Activity of Selected Nitropyrazole Derivatives

Compound Target Organism Activity Reference
4-Nitropyrazole Trichomonas vaginalis Similar to Metronidazole [10]
1-Methyl-4-nitropyrazole Trichomonas vaginalis Similar to Metronidazole [10]
4,4'-Dinitro-1,1'-methylenedipyrazole Trichomonas vaginalis Similar to Metronidazole [10]
4-Nitropyrazole Entamoeba invadens Similar to Metronidazole [10]

| 1-Methyl-4-nitropyrazole | Entamoeba invadens | Similar to Metronidazole |[10] |

Anticancer Activity

The electron-withdrawing properties and potential for bioreductive activation under hypoxic conditions found in solid tumors make nitropyrazoles intriguing candidates for anticancer drug development.[2][11] Numerous derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating activities ranging from nanomolar to micromolar concentrations.[11][12][13]

Table 2: In Vitro Anticancer Activity of Selected Nitropyrazole Derivatives

Compound Class / Specific Compound Cancer Cell Line(s) Reported Activity (IC₅₀ / GI₅₀) Reference(s)
N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide MCF7, SF-268, NCI-H460 GI₅₀ = 3.79 µM [12]
3,4-Diaryl pyrazole derivative (Compound 6) Panel of 6 cancer cell lines IC₅₀ = 0.06–0.25 nM [11]
1H-Pyrazolo[3,4-d]pyrimidine derivative (Compound 24) A549, HCT116 IC₅₀ = 8.21 µM, 19.56 µM [11]
Indole-pyrazole hybrid (Compound 33) HCT116, MCF7, HepG2, A549 IC₅₀ < 23.7 µM [11]
Pyrazole-fused chalcone amine HeLa, NCI-H520 Active in µM range [13]

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Panel of 3 cancer cell lines | Active in µM range, exceeded cisplatin |[14] |

Other Biological Activities
  • Anti-inflammatory: The inclusion of electron-withdrawing groups like the nitro group has been shown to enhance the antinociceptive and anti-inflammatory efficacy of pyrazole-based compounds.[15]

  • Energetic Materials: While not a pharmacological application, the high nitrogen content and positive oxygen balance conferred by nitro groups make nitropyrazoles a major focus in the field of high-energy-density materials (HEDMs).[5][16]

The Nitro Group in Drug Design: A Double-Edged Sword

The decision to include a nitro group in a drug candidate requires a careful balancing of its potential benefits against its known risks.

G nitro_group Nitro Group in Pyrazole Drug Design benefits_node Potential Benefits nitro_group->benefits_node risks_node Potential Risks nitro_group->risks_node activity Enhanced Potency / New MoA (Bioreductive Activation) benefits_node->activity physchem Modulated Physicochemical Properties (pKa, Solubility) benefits_node->physchem handle Versatile Synthetic Handle (Reduction to Amine) benefits_node->handle toxicity Toxicity Concerns (Mutagenicity, Genotoxicity) risks_node->toxicity metabolism Metabolic Instability (Rapid Reduction) risks_node->metabolism selectivity Off-Target Activity risks_node->selectivity

Caption: The dual role of the nitro group in drug discovery.

Cited Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Nitropyrazole[17]

This protocol describes an efficient method for the direct C4-nitration of pyrazole.

  • Materials: Pyrazole, concentrated sulfuric acid (98%), fuming nitric acid (98%), fuming sulfuric acid (20% oleum).

  • Procedure:

    • Prepare the nitrating agent by carefully adding 98% fuming nitric acid to 20% fuming sulfuric acid in a flask cooled in an ice bath.

    • In a separate reaction vessel, dissolve pyrazole in concentrated sulfuric acid.

    • Slowly add the pre-formed nitrating agent to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C. The recommended molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

    • Stir the reaction mixture vigorously at 50°C for 1.5 hours.

    • After the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

    • Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-nitropyrazole.

    • Confirm the structure and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, Elemental Analysis).

Protocol 2: General In Vitro Antiparasitic Activity Assay (e.g., against T. cruzi)[18][19]

This protocol outlines a general method for assessing the efficacy of nitropyrazole compounds against a parasitic protozoan.

  • Materials: Parasite culture (e.g., T. cruzi epimastigotes), appropriate culture medium (e.g., LIT medium), 96-well microtiter plates, test compounds dissolved in DMSO, reference drug (e.g., Benznidazole), resazurin solution, spectrophotometer/fluorometer.

  • Procedure:

    • Maintain the parasite culture in the logarithmic growth phase in the appropriate medium at the required temperature (e.g., 28°C for T. cruzi epimastigotes).

    • Prepare a stock solution of the test nitropyrazole compounds and the reference drug in DMSO. Create a series of dilutions in the culture medium.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate at a predetermined density.

    • Add 100 µL of the compound dilutions to the wells in triplicate. Include wells for a negative control (medium + DMSO) and a positive control (reference drug).

    • Incubate the plates for a specified period (e.g., 72 hours) under appropriate conditions.

    • Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The nitro group is a powerful and versatile substituent in the design of pyrazole-based compounds. Its strong electron-withdrawing nature fundamentally alters the physicochemical properties of the pyrazole core, providing a handle for synthetic modification and influencing molecular interactions. In drug discovery, its role is most prominent in the development of antiparasitic and anticancer agents, where it can be harnessed for bioreductive activation to achieve potent cytotoxicity. However, its application is tempered by significant concerns regarding potential toxicity and metabolic liabilities. A thorough understanding of this dual nature is critical for researchers aiming to strategically employ the nitro-pyrazole scaffold in the development of novel therapeutics and advanced materials.

References

Methodological & Application

Application Note: HPLC Analysis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and quantification are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This application note presents a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed for use in research, quality control, and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the analyte is provided in the table below.

PropertyValue
CAS Number 139756-01-7
Molecular Formula C₈H₁₂N₄O₃
Molecular Weight 212.21 g/mol [2]
Melting Point 141-143 °C
Appearance Solid

Table 1: Physicochemical properties of this compound.

Experimental Protocol: HPLC Method

This section details the proposed HPLC method for the quantitative analysis of this compound. While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar pyrazole derivatives and general chromatographic principles.[3]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: A reference standard of this compound of known purity.

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Table 2: Optimized HPLC Chromatographic Conditions.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.

4. System Suitability

Before sample analysis, the system suitability must be verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters.

Method Validation (Hypothetical Data)

For a robust analytical method, validation should be performed according to ICH guidelines. The following table presents hypothetical data for key validation parameters.

Validation ParameterResult
Linearity (Range) 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Table 4: Hypothetical Method Validation Data.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm filter) C->D E System Suitability Test D->E Inject into HPLC F Standard Injection & Calibration E->F G Sample Injection F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical industry. It is recommended to perform a full method validation before implementing this protocol for routine use.

References

Application Notes and Protocols for the Use of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in Sildenafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Sildenafil, with a specific focus on the role of the key intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This document includes experimental protocols, quantitative data, and visualizations of the synthetic workflow and the pharmacological signaling pathway of Sildenafil.

Introduction

Sildenafil, marketed under the brand name Viagra among others, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][3] The synthesis of Sildenafil involves a multi-step process in which this compound serves as a crucial intermediate. This document outlines the synthetic steps leading to and from this intermediate, providing protocols and data for each key transformation.

Synthetic Pathway Overview

The synthesis of Sildenafil from this compound involves the reduction of the nitro group to an amino group, followed by acylation and a subsequent cyclization reaction to form the pyrazolopyrimidinone core of the Sildenafil molecule. The final steps involve chlorosulfonation and condensation with N-methylpiperazine.[1][4]

The overall synthetic scheme is presented below:

Sildenafil_Synthesis A 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide B This compound A->B Nitration C 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide B->C Reduction D Acylated Intermediate C->D Acylation E Pyrazolopyrimidinone Intermediate D->E Cyclization F Chlorosulfonated Intermediate E->F Sulfonation G Sildenafil F->G Condensation

Caption: Synthetic workflow for Sildenafil.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide.

Materials:

  • 1-methyl-3-n-propylpyrazole-5-carboxamide

  • Dichloromethane

  • Fuming nitric acid

  • Ice water

Procedure:

  • Dissolve 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide in 50 mL of dichloromethane in a reaction vessel.[5]

  • Cool the mixture to below 15°C.[5]

  • Slowly add 12 g of fuming nitric acid dropwise to the solution while maintaining the temperature.[5]

  • Stir the reaction mixture at 20-25°C.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[5]

  • Pour the reaction mixture into ice water, stir, and then separate the organic phase.[5]

  • Wash the organic phase twice with 20 mL of water.[5]

  • Dry the organic phase, filter, and concentrate under reduced pressure to yield 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide.[5]

Quantitative Data:

ParameterValueReference
Yield91% - 95%[5]
Purity (HPLC)95.6% - 96.8%[5]
Protocol 2: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This protocol details the reduction of the nitro group of this compound. A common method for this transformation is catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • Suspend this compound in ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[6]

Quantitative Data for Analogous Compounds:

CompoundYieldReference
3-ethyl-1-methyl-4-amino-1-H-pyrazole-5-carboxamide84%[7]
3-butyl-1-methyl-4-amino-1-H-pyrazole-5-carboxamide82%[7]

Note: Specific yield for the propyl derivative was not detailed in the provided search results, but yields for analogous compounds are high.

Protocol 3: Acylation, Cyclization, and Subsequent Steps to Sildenafil

Following the formation of the aminopyrazole, the synthesis proceeds through acylation with 2-ethoxybenzoyl chloride, cyclization to form the pyrazolopyrimidinone ring, chlorosulfonation, and finally condensation with 1-methylpiperazine.[1][4]

General Procedure Outline:

  • Acylation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated using 2-ethoxybenzoyl chloride under basic conditions.[6]

  • Cyclization: The resulting amide undergoes cyclization to form the pyrazolopyrimidinone ring. This can be achieved under neutral or acidic conditions, or by using reagents like potassium t-butoxide in t-butanol, which can result in yields up to 95%.[1][6]

  • Chlorosulfonation: The pyrazolopyrimidinone intermediate is then selectively chlorosulfonated at the 5'-position of the phenyl ring using chlorosulfonic acid.[6][7]

  • Condensation: The final step is the condensation of the sulfonyl chloride with N-methylpiperazine to yield Sildenafil.[4][7]

Quantitative Data for Final Cyclization Step:

ParameterValueReference
Cyclization Yieldup to 95%[6]
Overall Yield (from diketoester)up to 51.7%[6]

Sildenafil's Mechanism of Action: Signaling Pathway

Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3][4] The mechanism is initiated by sexual stimulation, which leads to the release of nitric oxide (NO).[2][8]

Sildenafil_Pathway cluster_0 Physiological Response to Sexual Stimulation cluster_1 Sildenafil's Point of Intervention cluster_2 Physiological Outcome Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP to cGMP Conversion GC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP cGMP_Degradation cGMP Degradation cGMP->cGMP_Degradation Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme PDE5->cGMP_Degradation catalyzes Sildenafil Sildenafil Inhibition Inhibition Sildenafil->Inhibition Inhibition->PDE5 Blood_Inflow Increased Blood Inflow to Corpus Cavernosum Smooth_Muscle_Relaxation->Blood_Inflow Erection Penile Erection Blood_Inflow->Erection

Caption: Sildenafil's mechanism of action.

This pathway illustrates that by inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation, increased blood flow, and consequently, an erection.[2] It is important to note that Sildenafil is only effective in the presence of sexual stimulation, which is required to initiate the release of nitric oxide.[2][3]

References

Application Notes and Protocols: In Vivo Experimental Models Using Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a versatile class of heterocyclic compounds integral to modern drug discovery and development. Their unique structural scaffold allows for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-fungal, and neuromodulatory effects.[1][2][3] The successful in vivo evaluation of these compounds is critically dependent on robust experimental models and appropriate formulation strategies to ensure bioavailability and efficacy.[2] These application notes provide detailed protocols and summarized data for several key pyrazole carboxamides used in preclinical in vivo research, offering a guide for professionals in drug development.

Celecoxib: Selective COX-2 Inhibitor

Application Note: Celecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[4] In preclinical in vivo models, it is extensively studied for its anti-cancer and anti-angiogenic effects. By inhibiting COX-2, celecoxib blocks the production of prostaglandins, which are key mediators of inflammation and are implicated in tumor growth, proliferation, and angiogenesis.[4][5] Studies have shown its efficacy in reducing tumor growth in xenograft models and inhibiting neovascularization.[5][6][7]

Signaling Pathway of Celecoxib

cluster_0 Celecoxib Mechanism of Action Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Inhibits Apoptosis Apoptosis Celecoxib->Apoptosis Induces Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Promotes Angiogenesis Angiogenesis (VEGF Expression) Prostaglandins->Angiogenesis Promotes Proliferation Cell Proliferation Prostaglandins->Proliferation Promotes TumorGrowth Tumor Growth Inflammation->TumorGrowth Angiogenesis->TumorGrowth Apoptosis->TumorGrowth Inhibits Proliferation->TumorGrowth cluster_1 Doramapimod (BIRB 796) Mechanism of Action InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Stress) p38MAPK p38 MAPK InflammatoryStimuli->p38MAPK Activates TranscriptionFactors Transcription Factors (e.g., ATF2, ELK1) p38MAPK->TranscriptionFactors Phosphorylates & Activates Doramapimod Doramapimod Doramapimod->p38MAPK Inhibits (Allosterically) CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β) TranscriptionFactors->CytokineProduction Increases Transcription InflammatoryResponse Systemic Inflammatory Response CytokineProduction->InflammatoryResponse Mediates cluster_2 CDPPB Mechanism of Action at mGluR5 Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds (Orthosteric Site) Gq_Protein Gq Protein Activation mGluR5->Gq_Protein Activates CDPPB CDPPB CDPPB->mGluR5 Binds (Allosteric Site) PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., p-CREB, p-GluR1) Ca_PKC->Downstream NeuronalPlasticity Neuronal Plasticity & Antipsychotic-like Effects Downstream->NeuronalPlasticity cluster_3 General In Vivo Experimental Workflow A 1. Hypothesis & Study Design B 2. Animal Model Selection & Acclimatization A->B C 3. Compound Formulation B->C D 4. Baseline Measurements & Group Randomization C->D E 5. Drug Administration (Treatment vs. Vehicle) D->E F 6. Disease Induction (If applicable, e.g., LPS, Tumor) D->F G 7. In-life Monitoring (Clinical signs, Behavior, Imaging) E->G F->G H 8. Endpoint & Sample Collection (Blood, Tissues) G->H I 9. Ex Vivo Analysis (Histology, ELISA, PCR, WB) H->I J 10. Data Analysis & Interpretation I->J

References

Application Notes and Protocols for Cell-Based Assays of Pyrazole Carboxamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery and agrochemical research.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent antifungal and anticancer properties.[2][3][4] The mechanism of action for these compounds often involves the modulation of fundamental cellular processes. In fungi, they are known to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain.[5][6][7] In cancer cell lines, their activity is frequently linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling proteins like protein kinases or tubulin.[3][8][9][10]

This document provides detailed protocols for a suite of essential cell-based assays to characterize the biological activity of novel pyrazole carboxamide derivatives. These protocols are designed to enable researchers to determine cytotoxic effects, elucidate mechanisms of action, and screen for potential therapeutic or agricultural candidates.

Mechanism of Action: Key Cellular Targets

Pyrazole carboxamides can exert their biological effects through various mechanisms. A primary target in fungi is Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain.[2][11][12] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, fungal cell death.[7][11] In cancer research, pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[8]

Signaling_Pathway_SDH cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ETC Other Complexes (I, III, IV) ATP ATP ETC->ATP Generates Compound Pyrazole Carboxamide Compound->Block Block->Fumarate

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamides.

Signaling_Pathway_Apoptosis PC Pyrazole Carboxamide ROS Reactive Oxygen Species (ROS) Generation PC->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway initiated by Pyrazole Carboxamides.

Protocols for Assessing Anticancer Activity

A primary application for pyrazole carboxamides is in oncology research. The following protocols outline key assays for evaluating their anticancer potential, from initial cytotoxicity screening to mechanistic studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] This assay is a robust first step for determining the cytotoxic concentration (IC50) of a compound.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of the pyrazole carboxamide compound in 100% DMSO (e.g., 10-50 mM).[14] From this stock, prepare a series of working solutions at various concentrations by serial dilution in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8][13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14] Viable cells will convert the MTT into formazan crystals.[14]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.[14]

Workflow_MTT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound (24-72h incubation) A->C B Prepare serial dilutions of pyrazole carboxamide B->C D Add MTT reagent (3-4h incubation) C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G

Caption: General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[14]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole carboxamide compound at one or more concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).[8]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[14] Centrifuge the combined cell suspension.

  • Staining: Wash the cell pellet twice with cold PBS.[14] Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow_Apoptosis A Seed and treat cells in 6-well plates B Harvest floating and adherent cells A->B C Wash and resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate 15 min in the dark D->E F Analyze via Flow Cytometry E->F G Quantify viable, apoptotic, and necrotic populations F->G

Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of a compound on cell cycle progression. PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8][15]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the pyrazole carboxamide compound at desired concentrations for 24 hours.[8]

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[8][15]

Workflow_CellCycle A Seed and treat cells in 6-well plates B Harvest cells and fix in cold 70% ethanol A->B C Wash and resuspend in PI/RNase A solution B->C D Incubate 30 min in the dark C->D E Analyze via Flow Cytometry D->E F Quantify cell populations in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using PI staining.

Data Presentation: Quantitative Activity of Pyrazole Carboxamides

Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different compounds.

Table 1: Anticancer Activity of Representative Pyrazole Carboxamide Derivatives

Compound IDCell LineActivity (IC50 / EC50)Reference
Compound 3fMDA-MB-468 (Breast Cancer)14.97 µM (24h)[8]
Compound 3fMDA-MB-468 (Breast Cancer)6.45 µM (48h)[8]
Paclitaxel (Control)MDA-MB-468 (Breast Cancer)49.90 µM (24h)[8]
Paclitaxel (Control)MDA-MB-468 (Breast Cancer)25.19 µM (48h)[8]
Compound 8lMDA-MB-231 (Breast Cancer)2.41 µM[16]
Compound 8lMCF-7 (Breast Cancer)2.23 µM[16]
Compound 8lHepG2 (Liver Cancer)3.75 µM[16]
Compound 8eMGC-803 (Gastric Cancer)Potent Inhibitory Activity[17]
Compound 8eTelomerase (Enzyme)1.02 µM[17]
Compound 6hJurkat (T-cell Leukemia)4.36 µM[15]
Pyrazole L2CFPAC-1 (Pancreatic Cancer)61.7 µM[13]

Table 2: Antifungal Activity of Representative Pyrazole Carboxamide Derivatives

Compound IDFungal SpeciesActivity (IC50 / EC50)Reference
Compound SCU2028Rhizoctonia solani0.022 mg/L[2][11]
Thifluzamide (Control)Rhizoctonia solani0.017 mg/L[11]
Compound E1Rhizoctonia solani1.1 µg/mL (EC50)[5][6]
Boscalid (Control)Rhizoctonia solani2.2 µg/mL (EC50)[5][6]
Compound E1SDH from R. solani3.3 µM (IC50)[5][6]
Boscalid (Control)SDH from R. solani7.9 µM (IC50)[5][6]
Compound 12Rhizoctonia solani0.021 mg/L (EC50)[12]
Bixafen (Control)Rhizoctonia solani0.043 mg/L (EC50)[12]
Compound 12SDH from R. solani1.836 mg/L (IC50)[12]
Bixafen (Control)SDH from R. solani1.222 mg/L (IC50)[12]
Compound 5lBotrytis cinerea0.392 µg/mL (EC50)[18]
Fluxapyroxad (Control)Botrytis cinerea0.791 µg/mL (EC50)[18]
Compound 5lSDH (Enzyme)0.506 µg/mL (IC50)[18]
Fluxapyroxad (Control)SDH (Enzyme)1.031 µg/mL (IC50)[18]
Compound 7aiRhizoctonia solani0.37 µg/mL (EC50)[4]

References

Application Note: Quantification of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol described herein is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a synthetic compound with potential applications in medicinal chemistry.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties during drug discovery and development. This document provides a detailed protocol for its quantification in human plasma using a state-of-the-art LC-MS/MS system, addressing the need for a high-throughput and sensitive analytical method.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)[3]

  • Internal Standard (IS): this compound-¹³C₃ (isotopically labeled)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Plasma: Human plasma (K₂EDTA)

  • Equipment: Centrifuge, vortex mixer, analytical balance, micropipettes

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

  • Spiking: 50 µL of human plasma was spiked with 10 µL of the internal standard working solution (100 ng/mL in methanol).

  • Precipitation: 200 µL of cold acetonitrile was added to the plasma sample to precipitate proteins.

  • Vortexing: The samples were vortexed for 1 minute to ensure thorough mixing.

  • Centrifugation: The mixture was then centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: 150 µL of the clear supernatant was transferred to a clean autosampler vial.

  • Injection: 5 µL of the supernatant was injected into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

An Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole MS was used for the analysis.

Liquid Chromatography Parameters:

ParameterValue
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, hold for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 1

Table 1: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
This compound213.1167.113520
Internal Standard (¹³C₃)216.1170.113520

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity and specificity for the quantification of this compound in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99, indicating excellent linearity. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio greater than 10.

Table 2: Calibration Curve Summary

ParameterValue
Concentration Range 0.5 - 500 ng/mL
Regression Equation y = 0.025x + 0.003
Correlation Coefficient (r²) 0.998
LLOQ 0.5 ng/mL
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results, summarized in Table 3, are within the acceptable limits of ±15% for precision (RSD%) and accuracy (RE%).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (RE%)Inter-day Precision (RSD%)Inter-day Accuracy (RE%)
Low1.55.8-2.77.2-3.5
Medium754.21.55.12.1
High4003.53.24.53.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma (50 µL) spike_is Spike with Internal Standard (10 µL) plasma->spike_is protein_precip Add Acetonitrile (200 µL) spike_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. This method is well-suited for supporting pharmacokinetic and other studies in the drug development pipeline. The detailed protocol and performance characteristics presented here can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Purification of Pyrazole-5-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common techniques for the purification of pyrazole-5-carboxamide compounds, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail protocols for extraction, column chromatography, and recrystallization, supported by quantitative data and visual workflows to guide researchers in obtaining highly pure compounds for further study and development.

Overview of Purification Strategies

The purification of pyrazole-5-carboxamide derivatives is a critical step following their synthesis to remove unreacted starting materials, reagents, and byproducts. The choice of purification method largely depends on the physicochemical properties of the target compound (e.g., polarity, solubility) and the nature of the impurities. The most common and effective techniques employed are:

  • Aqueous Workup and Extraction: A standard first step to remove inorganic salts and water-soluble impurities.

  • Flash Column Chromatography: A highly versatile technique for separating compounds with different polarities.

  • Recrystallization: An effective method for purifying solid compounds to a high degree of purity.

A general workflow for the synthesis and purification of pyrazole-5-carboxamides is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., β-ketoester, hydrazine) reaction Reaction (e.g., Knorr Pyrazole Synthesis) start->reaction ester Pyrazole-5-carboxylate Ester reaction->ester hydrolysis Saponification ester->hydrolysis acid Pyrazole-5-carboxylic Acid hydrolysis->acid amidation Amidation with desired amine acid->amidation crude Crude Pyrazole-5-carboxamide amidation->crude workup Aqueous Workup (Extraction) crude->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Pyrazole-5-carboxamide recrystallization->pure

General workflow for synthesis and purification.

Experimental Protocols

Protocol for Aqueous Workup and Extraction

This protocol describes a standard liquid-liquid extraction procedure to remove inorganic salts and highly polar impurities from the reaction mixture.

Materials:

  • Crude reaction mixture containing pyrazole-5-carboxamide

  • Organic solvent for extraction (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[1]

  • Add an equal volume of deionized water and shake the funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate completely.

  • Drain the aqueous layer (bottom layer if using DCM, top layer if using EtOAc).

  • Wash the organic layer sequentially with deionized water and then with brine.[1]

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 15 minutes.[1]

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol for Flash Column Chromatography

This protocol outlines a general procedure for purifying pyrazole-5-carboxamides using silica gel flash chromatography.

Materials:

  • Crude pyrazole-5-carboxamide

  • Silica gel (60 Å, 40-63 µm)

  • Mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)

  • Flash chromatography column and system

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Select the Mobile Phase: Determine a suitable solvent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column. Alternatively, use a pre-packed column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply it to the top of the column.

  • Elute the Column: Begin elution with the determined mobile phase, gradually increasing the polarity if a gradient is required.

  • Collect Fractions: Collect fractions of the eluent in test tubes or vials.

  • Monitor Elution: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole-5-carboxamide.

Protocol for Recrystallization

This protocol provides a general method for purifying solid pyrazole-5-carboxamides.

Materials:

  • Crude solid pyrazole-5-carboxamide

  • Recrystallization solvent or solvent pair (e.g., Ethanol, Acetone, Isopropyl alcohol, Dimethylformamide (DMF), Ethanol/Water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool to Crystallize: Allow the solution to cool slowly to room temperature. The dissolved compound should crystallize out. Cooling in an ice bath can further promote crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize typical purification parameters for pyrazole-5-carboxamide compounds based on literature findings.

Table 1: Column Chromatography Purification of Pyrazole-5-Carboxamides

Compound TypeMobile Phase (Eluent)Yield (%)PurityReference
Trifluoromethyl-pyrazole-carboxamideDichloromethane:Ethyl Acetate (1:1)Not SpecifiedHigh[2]
Trifluoromethyl-pyrazole-carboxamideHexane:Ethyl Acetate (3:2)Not SpecifiedHigh[2]
1H-Pyrazole-3-carboxamide derivativeMethanol:Chloroform (1:30)56.1High[3]
1H-Pyrazole-3-carboxamide derivativeMethanol:Chloroform (1:50)Not SpecifiedHigh[3]

Table 2: Recrystallization Solvents for Pyrazole-5-Carboxamides

Compound TypeRecrystallization SolventYield (%)Reference
N-phenyl-pyrazole-3-carboxamideIso etherNot Specified[4]
Pyrazole-carboxamide derivativeAcetone48-92[5]
Pyrazole-carboxamide derivativeIsopropyl alcohol75[5]
Pyrazole-carboxamide derivativeDimethylformamide (DMF)82[6]
Pyrazole-carboxamide derivativeEthanol-DMF (3:1)86

Signaling Pathways Involving Pyrazole-5-Carboxamides

Several pyrazole-5-carboxamide derivatives have been identified as potent inhibitors of key signaling pathways implicated in various diseases.

RAGE Signaling Pathway

The Receptor for Advanced Glycation End-products (RAGE) signaling pathway is involved in inflammatory responses. Certain pyrazole-5-carboxamides act as RAGE inhibitors.

RAGE_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligands Ligands (AGEs, S100s, HMGB1) RAGE RAGE Receptor Ligands->RAGE DIAPH1 DIAPH1 RAGE->DIAPH1 TIRAP TIRAP RAGE->TIRAP JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT PI3K_AKT PI3K/AKT Pathway DIAPH1->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) DIAPH1->MAPK MyD88 MyD88 TIRAP->MyD88 MyD88->MAPK NFkB NF-κB PI3K_AKT->NFkB MAPK->NFkB JAK_STAT->NFkB Gene_Expression Gene_Expression NFkB->Gene_Expression Inflammatory Gene Expression Inhibitor Pyrazole-5-carboxamide (RAGE Inhibitor) Inhibitor->RAGE

RAGE signaling pathway and inhibition.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) signaling is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in cancer.

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Pyrazole-5-carboxamide (FGFR Inhibitor) Inhibitor->FGFR

FGFR signaling pathway and inhibition.
Telomerase Inhibition

Telomerase is an enzyme responsible for maintaining telomere length, and its activity is crucial for the immortalization of cancer cells. Pyrazole derivatives have been investigated as telomerase inhibitors.

Telomerase_Inhibition Telomerase Telomerase (hTERT & hTR) Telomere Telomere Elongation Telomerase->Telomere Telomere_Shortening Telomere Shortening Cell_Immortalization Cell Immortalization & Proliferation Telomere->Cell_Immortalization Apoptosis Apoptosis / Senescence Inhibitor Pyrazole-5-carboxamide (Telomerase Inhibitor) Inhibitor->Telomerase Telomere_Shortening->Apoptosis

Mechanism of telomerase inhibition.

References

Application Notes and Protocols for Experimental Applications of Sildenafil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Sildenafil and Its Impurities

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][4] The mechanism of action involves preventing the degradation of cGMP, which regulates blood flow.[1][3] During the synthesis, storage, or degradation of sildenafil, various related substances, known as impurities, can form.[2][5] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities present above a certain threshold (e.g., >0.10%) must be identified, characterized, and controlled.[5][6]

These impurities can originate from raw materials, intermediates, by-products of the manufacturing process, or degradation of the active pharmaceutical ingredient (API).[2][7] Common sildenafil impurities include process-related impurities like Chloro Impurity-A and Desmethyl Impurity-G, as well as degradation products.[5] One of the primary metabolites, N-desmethylsildenafil (UK-103,320), is also considered an impurity and retains about 50% of the pharmacological activity of the parent compound.[8][9]

Experimental Applications of Sildenafil Impurities

While often viewed as undesirable, sildenafil impurities have several critical experimental applications in pharmaceutical research and development:

  • Analytical Reference Standards: The most common application is their use as qualified reference standards for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[10][11] These standards are crucial for accurately identifying and quantifying impurities in bulk drug substances and finished pharmaceutical products, ensuring they remain within safe, regulated limits.[5][12] This process is essential for quality control (QC) and batch release testing.

  • Structure-Activity Relationship (SAR) Studies: Synthetic analogues and process-related impurities serve as valuable tools for SAR studies. By comparing the biological activity (e.g., PDE5 inhibition) of these structurally related compounds to sildenafil, researchers can understand which molecular moieties are essential for pharmacological effect.[13] For example, the activity of N-desmethylsildenafil demonstrates that the N-methyl group on the piperazine ring is not absolutely critical for PDE5 inhibition, though it does contribute to potency.[8]

  • Pharmacological and Toxicological Profiling: It is essential to assess the biological activity and potential toxicity of impurities.[14] Some impurities may have their own pharmacological effects, either similar to or different from sildenafil. For instance, some sildenafil analogues have been shown to be potent PDE5 inhibitors themselves. Conversely, impurities can introduce off-target effects or toxicity.[7] Standard experimental protocols, such as in vitro cytotoxicity assays, are used to evaluate their safety profiles. According to ICH M7 guidelines, impurities with structural alerts for mutagenicity require further testing, often starting with a bacterial reverse mutation (Ames) test.[15]

  • Forced Degradation Studies: Impurities that are known degradation products are used to develop and validate stability-indicating analytical methods.[2][16] In these studies, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to promote degradation.[2][17] The ability of an HPLC method to separate the parent drug from these degradation product impurities demonstrates its specificity and utility for stability testing.[2]

Data Presentation

Table 1: PDE5 Inhibitory Activity of Sildenafil and Key Impurities/Analogues

Compound IC₅₀ (nM) for PDE5 Relative Potency vs. Sildenafil
Sildenafil 3.5 - 8.0[18] 100%
N-desmethylsildenafil (Metabolite) ~16 nM (Estimated) ~50%[8][9]
Descarbonsildenafil 30 nM[13] ~27%

| Sildenafil Analogue (Example) | 1-10 nM | 80-800% |

Note: IC₅₀ values can vary based on experimental conditions.[18] Data is compiled from multiple sources for illustrative purposes.

Table 2: Representative HPLC Method Parameters for Sildenafil Impurity Profiling

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.5)
Detection UV at 230 nm[2][11] or 240 nm[12]
Flow Rate 1.0 mL/min[2][12]
Injection Volume 20 µL[12]

| Analysis Type | Gradient or Isocratic[2][11] |

Experimental Protocols

Protocol 1: In Vitro Assay for PDE5 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a sildenafil impurity against the PDE5 enzyme.

Principle: This protocol is based on a fluorescence polarization (FP) assay.[19] PDE5 hydrolyzes a fluorescently labeled cGMP substrate. In the presence of an inhibitor, this reaction is slowed. A specific binding agent captures the hydrolyzed product, causing a change in fluorescence polarization. The degree of inhibition is proportional to the inhibitor's concentration.[19]

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Binding agent/Stop solution

  • Sildenafil (as a positive control)

  • Test impurity

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test impurity and sildenafil in the assay buffer. A typical concentration range might be 0.1 nM to 300 µM.[18]

  • Enzyme Reaction: To each well of the microplate, add the PDE5A1 enzyme and the test compound/control at various concentrations.

  • Initiation: Add the fluorescein-labeled cGMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Termination: Add the binding agent to stop the reaction.

  • Measurement: Read the fluorescence polarization on a microplate reader.[19]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19]

Protocol 2: Cytotoxicity Assessment by MTT Assay

Objective: To evaluate the potential cytotoxicity of a sildenafil impurity on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or L5178Y mouse lymphoma cells for mutagenicity screening)[20]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sildenafil impurity

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the sildenafil impurity in the cell culture medium. Remove the old medium from the cells and add the medium containing the test impurity. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot cell viability against the logarithm of the impurity concentration to determine the IC₅₀ (concentration that causes 50% inhibition of cell growth).

Visualizations

NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation -> Erection) cGMP->Relaxation Causes GMP 5'-GMP (Inactive) PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Impurity Active Impurity (e.g., N-desmethylsildenafil) Impurity->PDE5 Inhibits

Caption: Sildenafil's mechanism of action and potential inhibition by active impurities.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Impurity Isolate or Synthesize Sildenafil Impurity Structure Structural Elucidation (NMR, MS) Impurity->Structure Purity Purity Analysis (HPLC) Structure->Purity PDE5 In Vitro PDE5 Inhibition Assay Purity->PDE5 IC50 Determine IC₅₀ (Potency) PDE5->IC50 Cytotoxicity In Vitro Cytotoxicity Assay Risk Toxicological Risk Assessment Cytotoxicity->Risk Genotoxicity Genotoxicity Assessment (e.g., Ames Test) Genotoxicity->Risk SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for investigating the bioactivity of a sildenafil impurity.

RD R&D / Synthesis Process ImpurityFormation Potential Impurity Formation RD->ImpurityFormation ID Impurity Identification & Characterization ImpurityFormation->ID Tox Toxicology Assessment (ICH M7) ID->Tox MethodDev Analytical Method Development ID->MethodDev Spec Set Impurity Specification Limits Tox->Spec Validation Method Validation (ICH Q2) MethodDev->Validation QC Routine QC & Batch Release Validation->QC Spec->QC

Caption: Role of impurity profiling in drug development and quality control.

References

Application Notes and Protocols for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide powder (CAS: 139756-01-7) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a pyrazole derivative.[1][2] Its known physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₂N₄O₃[3][4]
Molecular Weight 212.21 g/mol [3]
Appearance Solid Powder (Information not specified, assumed)
Density 1.453 g/cm³[4]
Boiling Point 334.56 °C at 760 mmHg[4]
Flash Point 156.14 °C[4]
Vapor Pressure 0.000127 mmHg at 25°C[4]
Solubility 31.6 µg/mL (at pH 7.4)[3]

Hazard Identification and Toxicology

The compound is classified with specific health and environmental hazards. All personnel must be aware of these risks before handling the material.

GHS Hazard Classification: [3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3][5]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure.[3][5]
Hazardous to the Aquatic Environment, Long-term Chronic 3H412: Harmful to aquatic life with long lasting effects.[3][5]

Signal Word: Warning [5]

Precautionary Statements: [5]

TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.[5]
P264Wash hands and any exposed skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P273Avoid release to the environment.[5]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P314Get medical advice/attention if you feel unwell.
P330Rinse mouth.[5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

The following protocols are designed to minimize risk during the handling and storage of this compound powder.

  • Ventilation: Always handle the powder in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Body Protection: A lab coat must be worn at all times. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

  • Preparation: Designate a specific area within a chemical fume hood for handling the powder. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a clean weighing vessel on an analytical balance inside the fume hood or ventilated enclosure and tare the balance.

  • Dispensing: Carefully transfer the required amount of powder from the stock container to the weighing vessel using a clean spatula. Avoid creating dust clouds. Use gentle motions.

  • Cleaning: Once the desired amount is weighed, securely close the primary container. Use a soft brush or a specialized vacuum cleaner with a HEPA filter to clean any minor powder residue from the balance and surrounding surfaces.

  • Transport: If the weighed powder needs to be moved, ensure the container is sealed and placed in a secondary container for transport within the lab.

  • Container: Keep the compound in its original, tightly sealed container.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[6][7][8] The storage area should be a dedicated cabinet for toxic or hazardous chemicals.

  • Incompatibilities: As a nitro compound, it must be stored separately from strong acids, bases, oxidizing agents, and any heat-sensitive or unstable substances.[9] Keep away from flammable materials.

  • Ignition Sources: Prohibit smoking, open flames, and other potential ignition sources in the storage area.[9]

  • Inventory: Maintain a log of the compound, tracking usage with a "first-in, first-out" policy to prevent degradation of older stock.[7]

Emergency Procedures

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small, manageable spill, prevent the powder from spreading. Do not use dry sweeping methods.

  • Clean-up: Carefully wet the spilled material with water to prevent dust generation.[9] Use absorbent pads to collect the wetted material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials (absorbent pads, gloves, bench paper) into a sealed, labeled hazardous waste container for proper disposal according to institutional guidelines.[9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

Visual Workflows and Logic Diagrams

The following diagrams illustrate the standard procedures for handling, storage, and emergency response.

G cluster_receiving Receiving and Storage cluster_handling Handling Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log No Damage store Store in Designated Cabinet (Cool, Dry, Ventilated) log->store ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe prepare Prepare Fume Hood ppe->prepare weigh Weigh Powder prepare->weigh dissolve Dissolve/Use in Experiment weigh->dissolve cleanup Clean Work Area dissolve->cleanup G start Powder Spill Occurs assess Assess Spill Size start->assess small_alert Alert Personnel in Area assess->small_alert Small & Manageable large_evacuate Evacuate Immediate Area assess->large_evacuate Large or Unmanageable small_ppe Don Appropriate PPE small_alert->small_ppe small_wet Gently Wet Powder with Water small_ppe->small_wet small_collect Collect with Absorbent Pads small_wet->small_collect small_dispose Place in Sealed Hazardous Waste Bag small_collect->small_dispose small_decon Decontaminate Area small_dispose->small_decon end Spill Managed small_decon->end large_contact Contact EH&S / Emergency Response large_evacuate->large_contact large_secure Secure Area / Prevent Entry large_contact->large_secure large_secure->end

References

Formulating 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a pyrazole derivative with physicochemical properties that present challenges for in vivo administration. Like many contemporary drug candidates, it exhibits poor aqueous solubility, which can hinder its bioavailability and lead to unreliable results in animal studies.[1][2][3][4] Proper formulation is therefore a critical step to ensure adequate exposure of the target tissues to the compound. These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo research, with detailed protocols for oral and intravenous administration.

The selection of an appropriate vehicle is paramount for achieving the desired concentration and therapeutic effect.[2][5] This document outlines several strategies to enhance the solubility of this compound, including the use of co-solvents, surfactants, and cyclodextrins.[4][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The low aqueous solubility (31.6 µg/mL) and a LogP value of 1.6032 indicate its lipophilic nature and the necessity for solubility enhancement techniques for in vivo studies.[8][9][10]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC8H12N4O3[8][9]
Molecular Weight212.21 g/mol [8]
IUPAC Name1-methyl-4-nitro-3-propylpyrazole-5-carboxamide[8]
Aqueous Solubility31.6 µg/mL (at pH 7.4)[8][9]
Melting Point141-143 °C[9]
XLogP31.6032[9]
PSA (Polar Surface Area)106.73 Ų[9][10]

Formulation Strategies for In Vivo Administration

Given the compound's low water solubility, several formulation approaches can be considered to achieve the desired concentration for in vivo dosing. The choice of formulation will depend on the intended route of administration, the required dose, and the animal model.

Oral Administration

For oral gavage, the compound can be formulated as a solution or a suspension.

  • Co-solvent Systems: A common approach is to dissolve the compound in a small amount of a water-miscible organic solvent, which is then diluted with an aqueous vehicle.[2][5]

  • Aqueous Suspensions: If the compound cannot be fully solubilized, a uniform suspension can be prepared using suspending agents.[2]

Intravenous Administration

Intravenous formulations require the compound to be in a clear, sterile solution to prevent embolism and ensure immediate bioavailability.[6][11]

  • Co-solvent and Surfactant Systems: These systems are frequently used to solubilize lipophilic compounds for intravenous injection.[1][6]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][6]

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for oral and intravenous administration.

Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)

This protocol describes the preparation of a solution suitable for oral gavage. A common vehicle for such purposes is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Tween-80, and saline.[1]

Materials:

  • This compound

  • DMSO

  • PEG400

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add a small volume of DMSO to the compound in a sterile conical tube. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize potential toxicity.[1][5] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common formulation might consist of 40% PEG400 and 5% Tween-80.[1]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[1]

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Always visually inspect for any signs of precipitation before administration.[1]

Table 2: Example Oral Formulation Composition

ComponentPercentage (v/v)Purpose
DMSO5%Primary Solubilizing Agent
PEG40040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline (0.9% NaCl)50%Vehicle
Protocol 2: Preparation of an Intravenous Formulation (Cyclodextrin-Based)

This protocol outlines the preparation of a formulation suitable for intravenous administration, which necessitates a sterile and clear solution.[1][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used here to enhance solubility.[1][6]

Materials:

  • This compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the required amount of this compound in a minimal amount of DMSO to create a concentrated stock solution.

  • Preparation of Cyclodextrin Solution: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency. A common starting point is a 20-40% (w/v) solution.

  • Complexation: Slowly add the dissolved compound in DMSO to the HP-β-CD solution while vortexing. This gradual addition helps to prevent precipitation and facilitates the formation of the inclusion complex.

  • Final Dilution and Filtration: Adjust the final volume with the aqueous vehicle if necessary. Once a clear solution is obtained, sterilize the formulation by filtering it through a 0.22 µm sterile filter into a final sterile vial.

  • Storage: As with the oral formulation, prepare fresh on the day of use. Store protected from light at 2-8°C if temporary storage is unavoidable. Visually inspect for clarity before injection.[1]

Table 3: Example Intravenous Formulation Composition

ComponentConcentration/AmountPurpose
This compoundTarget DoseActive Pharmaceutical Ingredient
DMSOMinimal volume for initial dissolutionPrimary Solubilizing Agent
HP-β-CD20-40% (w/v) in aqueous vehicleSolubilizing agent/Complexing agent
Saline (0.9% NaCl) or D5Wq.s. to final volumeVehicle

Experimental Workflow and Signaling Pathway

To visualize the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow compound Weigh Compound dissolve_dmso Dissolve in DMSO compound->dissolve_dmso add_excipients Add Excipients (e.g., PEG400, Tween-80) dissolve_dmso->add_excipients add_vehicle Add Aqueous Vehicle add_excipients->add_vehicle vortex Vortex to Homogenize add_vehicle->vortex administer Administer to Animal Model (Oral or IV) vortex->administer pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies administer->pk_pd_studies

Caption: Experimental workflow for formulation preparation and in vivo administration.

signaling_pathway compound 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide pde5 PDE5 compound->pde5 Inhibition gmp 5'-GMP pde5->gmp Hydrolysis cgmp cGMP cgmp->pde5 pkg PKG cgmp->pkg Activation relaxation Smooth Muscle Relaxation pkg->relaxation Phosphorylation Cascade

Caption: Hypothetical signaling pathway (PDE5 inhibition).

References

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-4-Nitro-3-Propyl-1H-Pyrazole-5-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-01-7).

Frequently Asked Questions (FAQs)

Q1: What are the known solubility and key physicochemical properties of this compound?

Based on available data, this compound is classified as a poorly soluble compound. The mean aqueous solubility has been experimentally determined to be 31.6 µg/mL at pH 7.4.[1][2] Its limited solubility is influenced by its physicochemical properties, which are summarized in the table below. The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution to occur, while the positive XLogP3 value indicates a degree of lipophilicity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂N₄O₃[1][2][3]
Molecular Weight212.21 g/mol [1][2]
Aqueous Solubility31.6 µg/mL (at pH 7.4)[1][2]
Melting Point141-143 °C[2]
XLogP31.6[2][3]
pKa14.62 ± 0.50 (Predicted)[2]

Q2: What general strategies can be employed to improve the solubility of this compound?

A variety of techniques can be used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this pyrazole derivative.[4][5] These strategies are typically categorized as physical modifications, chemical modifications, and formulation-based approaches.[4][5] The selection of an appropriate method depends on the desired application, the required solubility improvement, and the stage of drug development.

G cluster_0 Solubility Problem Identified cluster_2 Specific Techniques Problem Low Aqueous Solubility of This compound Phys Physical Modification Chem Chemical Modification Form Formulation Approach Size Particle Size Reduction (Micronization, Nanosuspension) Phys->Size Amorph Amorphous Solid Dispersions Phys->Amorph Salt Salt Formation (if applicable) Chem->Salt Coxtal Co-Crystallization Chem->Coxtal Cosolv Co-solvency Form->Cosolv Surf Surfactant/ Micellar Solubilization Form->Surf Cplex Complexation (e.g., Cyclodextrins) Form->Cplex

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

Issue 1: The compound is precipitating out of my aqueous solution during the experiment.

  • Possible Cause: The concentration of the compound has exceeded its thermodynamic equilibrium solubility in the current solvent system. This can be triggered by a change in temperature, pH, or solvent composition (e.g., evaporation of a more soluble organic co-solvent).

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale tests with different biocompatible solvents or solvent mixtures to find a system with higher solubilizing capacity.[6] Commonly used co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

    • Temperature Control: Increasing the temperature can enhance the solubility of the compound.[6] However, ensure the compound is stable at elevated temperatures to avoid degradation.

    • Use of Surfactants: Introduce a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) at a concentration above its critical micelle concentration (CMC). The compound can be entrapped within the hydrophobic core of the micelles, increasing its apparent solubility.

    • Complexation Agents: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[7] This can significantly increase the aqueous solubility of hydrophobic molecules.

Issue 2: The compound shows a very slow dissolution rate, limiting its bioavailability in assays.

  • Possible Cause: The dissolution rate is likely limited by the particle size and high crystal lattice energy of the compound. The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the solid.

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ techniques like micronization to increase the surface area, which can enhance the dissolution rate.[4][6][8] Note that this does not increase the equilibrium solubility but allows it to be reached faster.[4][8]

    • Nanosuspension: For a more significant increase in surface area and dissolution velocity, consider preparing a nanosuspension.[5] This involves reducing the particle size to the sub-micron range, often stabilized by surfactants or polymers.

    • Solid Dispersions: Create an amorphous solid dispersion. By dispersing the compound in a hydrophilic carrier (e.g., PVP, HPMC, PEGs) at the molecular level, the high-energy amorphous state can lead to higher apparent solubility and a faster dissolution rate.

G cluster_0 Particle Size Reduction cluster_1 Impact on Dissolution large_particle Large Crystalline Particle (Low Surface Area) small_particles Small Particles / Nanocrystals (High Surface Area) large_particle->small_particles Micronization/ Nanosuspension slow_dissolution Slow Dissolution Rate large_particle->slow_dissolution Leads to fast_dissolution Fast Dissolution Rate small_particles->fast_dissolution Leads to

Caption: Relationship between particle size and dissolution rate.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a method for screening co-solvents to improve the solubility of this compound.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

    • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer

  • Methodology:

    • Prepare a series of co-solvent/PBS mixtures (e.g., 10%, 20%, 30%, 40% v/v of each co-solvent in PBS).

    • Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in a sealed vial.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

    • Record the results in a table for comparison.

Table 2: Co-solvent Screening Data Template

Co-solventConcentration (% v/v)Measured Solubility (µg/mL)Fold Increase
None (PBS)0%31.61.0
Ethanol10%
Ethanol20%
PG10%
PG20%
PEG 40010%
PEG 40020%

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method describes creating a solid dispersion to enhance solubility by converting the compound to its amorphous form within a hydrophilic polymer matrix.

  • Materials:

    • This compound

    • Hydrophilic polymer: Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol 8000 (PEG 8000)

    • Solvent: Dichloromethane or a Methanol/Acetone mixture

    • Rotary evaporator, round-bottom flask, vacuum oven

  • Methodology:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 w/w).

    • Completely dissolve both the compound and the chosen polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40 °C) until a thin, solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Scrape the resulting solid, pulverize it gently, and store it in a desiccator.

    • Characterize the solid dispersion (e.g., using DSC to confirm amorphous nature) and test its dissolution properties against the pure crystalline compound.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Processing cluster_2 Step 3: Final Product start Drug + Polymer + Organic Solvent evap Solvent Evaporation (Rotary Evaporator) start->evap Forms Solution end Amorphous Solid Dispersion (Drug in Polymer Matrix) evap->end Yields

Caption: Workflow for preparing an amorphous solid dispersion.

References

Technical Support Center: Optimizing Pyrazole-5-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole-5-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing pyrazole-5-carboxamides?

A1: There are two main strategies for the synthesis of pyrazole-5-carboxamides. The most common approach, Strategy A, involves the initial construction of a pyrazole ring with a carboxylic acid or ester at the C5 position, followed by amidation in a subsequent step. This method allows for late-stage diversification of the amide group by coupling the pyrazole carboxylic acid with various amines. A less common approach, Strategy B, involves installing the carboxamide functionality on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation.

Q2: How is the pyrazole ring typically synthesized?

A2: A widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction can be influenced by the substituents on both reactants and the specific reaction conditions. Other methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions.

Q3: What are the common methods for the final amidation step?

A3: A frequent method for forming the amide bond is to first convert the pyrazole-5-carboxylic acid into a more reactive acid chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. The resulting crude acid chloride is then reacted with the desired primary or secondary amine, typically in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to yield the final pyrazole-5-carboxamide.

Troubleshooting Guide

Problem 1: Low Reaction Yield in Pyrazole Core Synthesis

Possible Cause Troubleshooting Steps
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.
Suboptimal Reaction Stoichiometry Verify the stoichiometry of the reactants. A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.
Incorrect Reaction Conditions Optimize critical parameters such as temperature, reaction time, solvent, and pH. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Side Reactions Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.

Problem 2: Formation of Regioisomers

Possible Cause Troubleshooting Steps
Use of Unsymmetrical Reagents The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.
Reaction Conditions Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants. Adjusting the solvent and pH can help favor the formation of one isomer. For instance, acidic conditions in polar protic solvents like ethanol often favor one isomer, while basic conditions might favor the other.
Steric Hindrance The use of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.

Problem 3: Difficulties in Product Purification

Possible Cause Troubleshooting Steps
Presence of Colored Impurities Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis using hydrazine salts, is often due to the formation of colored impurities from the hydrazine starting material. Performing an aqueous workup can help remove some of these impurities.
Residual Reagents or Byproducts If the crude product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol. If no precipitate forms, an aqueous workup followed by extraction with an organic solvent is recommended.
Ineffective Purification Technique For final purification, flash column chromatography on silica gel or recrystallization are effective methods to obtain the pure pyrazole-5-carboxamide.

Data Presentation

Table 1: Representative Yields for Pyrazole Core Synthesis

Precursors (Hydrazine + Dicarbonyl)Catalyst/SolventYield (%)
Phenylhydrazine + Ethyl Acetoacetatenano-ZnO / Green Protocol95%
Arylhydrazines + 1,3-DiketonesAcetic Acid / Ethanol59-98%
Hydrazine Hydrate + Arylidene MalononitrileHAp/ZnCl₂ / Solvent-free80-90%
Hydrazines + α,β-Unsaturated KetonesDMF66-88%
Data compiled from various literature sources. Actual yields will vary based on specific substrates and reaction scale.

Table 2: Representative Yields for Amide Coupling Reactions

Pyrazole Acid/EsterAmineCoupling MethodYield (%)
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acidSulfamerazineAcid Chloride / THF86%
Data compiled from various literature sources. Actual yields will vary based on specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester (Knorr Synthesis)

  • Dissolve the hydrazine derivative (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC. Reactions are typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • If the product precipitates, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under high vacuum.

Protocol 3: Synthesis of N-substituted-1H-pyrazole-5-carboxamide via Acid Chloride

  • Acid Chloride Formation:

    • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, N₂-purged flask.

    • Add a catalytic drop of DMF and cool the suspension to 0 °C.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution forms.

    • Remove the solvent and excess reagent in vacuo. The crude pyrazole-5-carbonyl chloride is typically used immediately.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amidation start 1,3-Dicarbonyl + Hydrazine Derivative pyrazole_ester Pyrazole-5-carboxylate Ester start->pyrazole_ester Knorr Condensation (e.g., EtOH, Acetic Acid) pyrazole_acid Pyrazole-5-carboxylic Acid pyrazole_ester->pyrazole_acid Saponification (e.g., LiOH, THF/H₂O) acid_chloride Pyrazole-5-carbonyl Chloride pyrazole_acid->acid_chloride Activation (e.g., SOCl₂) final_product Pyrazole-5-carboxamide acid_chloride->final_product amine Desired Amine + Base amine->final_product Amide Coupling (e.g., DCM)

Caption: General workflow for pyrazole-5-carboxamide synthesis (Strategy A).

Troubleshooting_Yield start Low Reaction Yield? reagents Check Purity of Starting Materials start->reagents Yes stoichiometry Verify Stoichiometry (Consider slight excess of hydrazine) start->stoichiometry Yes conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) start->conditions Yes side_reactions Investigate Side Reactions (e.g., Regioisomers) start->side_reactions Yes purify_reagents Purify/Use Fresh Reagents reagents->purify_reagents adjust_stoich Adjust Reactant Ratios stoichiometry->adjust_stoich optimize_cond Systematic Optimization (Monitor by TLC/LC-MS) conditions->optimize_cond modify_conditions Modify Conditions to Improve Selectivity side_reactions->modify_conditions end Improved Yield purify_reagents->end adjust_stoich->end optimize_cond->end modify_conditions->end

Caption: Decision tree for troubleshooting low reaction yield.

Technical Support Center: Stability of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in dimethyl sulfoxide (DMSO). Due to the limited availability of specific stability data for this compound, this guide offers general best practices, troubleshooting advice, and standardized experimental protocols based on established principles of compound storage and handling in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: Several factors can influence the stability of your compound in DMSO stock solutions:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2][3] The presence of water can lead to hydrolysis of labile functional groups, such as the carboxamide in your compound.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][4] Long-term storage at room temperature is generally not recommended.[5]

  • Light: Exposure to UV or ambient light can induce photochemical degradation, particularly in compounds with chromophores like the nitro-pyrazole system.

  • pH: Although DMSO is aprotic, residual acidic or basic impurities in the DMSO or on storage vessels can catalyze degradation reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may cause some compounds to precipitate out of solution, affecting concentration accuracy.[4][6][7]

Q2: I observed a color change in my DMSO stock solution over time. What could be the cause?

A2: A color change, such as yellowing or darkening, is often an indicator of chemical degradation. For a nitroaromatic compound like this compound, this could be due to the formation of degradation products with different chromophores. It is crucial to analytically assess the purity of the solution to confirm degradation.

Q3: My compound is precipitating out of the DMSO stock solution, especially after thawing. What should I do?

A3: Precipitation can occur due to several reasons:

  • Low Solubility: The compound may have limited solubility in DMSO, especially at lower temperatures.

  • Freeze-Thaw Cycles: The process of freezing and thawing can cause less soluble compounds to crystallize out of solution.[6][7]

  • Water Absorption: As DMSO absorbs water, the solvent properties change, which can decrease the solubility of your compound.[3]

To address this, try gently warming the solution (e.g., to 37°C) and vortexing to redissolve the precipitate. If precipitation persists, consider preparing fresh stock solutions at a lower concentration or using a co-solvent if compatible with your downstream application. Always visually inspect your solution for precipitates before use.[8]

Q4: How can I quantitatively assess the stability of my this compound solution?

A4: A stability study should be performed using a reliable analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method. You can monitor the peak area of the parent compound over time and look for the appearance of new peaks that would indicate degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and to obtain mass information about potential degradants.[6][7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues.

Observed Issue Potential Cause Recommended Action
Decreased biological activity in assay Compound degradation1. Perform a purity analysis of the DMSO stock solution using HPLC-UV or LC-MS.2. Prepare a fresh stock solution from solid material and re-test.3. Review storage conditions (temperature, light exposure).
Appearance of new peaks in chromatogram Chemical degradation1. Quantify the percentage of the parent compound remaining.2. Attempt to identify the degradation products using LC-MS or NMR.3. Optimize storage conditions (e.g., store at -80°C, protect from light, use anhydrous DMSO).
Precipitate formation in stock solution Poor solubility, effects of water absorption or freeze-thaw cycles.1. Gently warm and vortex the solution to attempt redissolution.[6]2. Visually inspect for complete dissolution before use.3. Consider preparing smaller aliquots to minimize freeze-thaw cycles.[4]4. Prepare fresh stock solutions if precipitate does not redissolve.
Inconsistent assay results Inaccurate concentration due to precipitation or degradation.1. Centrifuge the stock solution tube before taking an aliquot to pellet any undissolved precipitate.2. Perform a concentration re-verification using a standard curve.3. Implement a standard operating procedure for solution handling and storage.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO by HPLC-UV

Objective: To determine the stability of this compound in DMSO over time under different storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Aliquoting: Dispense the stock solution into multiple amber glass autosampler vials to protect from light.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to thaw completely and equilibrate to room temperature. Vortex gently.

    • Dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µM) in the initial mobile phase composition.

    • Inject a fixed volume onto the HPLC system.

    • Monitor the elution profile at a suitable UV wavelength (determined by a UV scan of the compound).

  • Data Analysis:

    • At T=0, the peak area of the parent compound is considered 100%.

    • At subsequent time points, calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 peak area.

    • Monitor for the appearance and increase in the area of any new peaks, which represent degradation products.

Data Presentation

Table 1: Stability of this compound in DMSO (% Parent Compound Remaining)

Storage ConditionT=0T=24hT=1 weekT=1 month
Room Temperature (20-25°C) 100%
Refrigerated (4°C) 100%
Frozen (-20°C) 100%
Deep-Frozen (-80°C) 100%

(Note: This table should be populated with your experimental data.)

Visualizations

Potential Degradation Pathway

While the specific degradation pathway in DMSO is not empirically established, a chemically plausible route involves the hydrolysis of the carboxamide moiety, which can be exacerbated by the presence of water in the DMSO.

G Compound 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide Acid 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid Compound->Acid Hydrolysis Water H₂O (from atmospheric absorption) Water->Acid Ammonia Ammonia

Caption: Plausible hydrolytic degradation of the carboxamide.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and address stability issues encountered during experiments.

G Start Inconsistent or Reduced Activity Observed CheckPurity Assess Purity of DMSO Stock (HPLC/LC-MS) Start->CheckPurity IsPure Purity >95%? CheckPurity->IsPure Degraded Compound Degraded IsPure->Degraded No CheckSolubility Check for Precipitate (Visual Inspection) IsPure->CheckSolubility Yes OptimizeStorage Optimize Storage Conditions (Lower Temp, Aliquot, Protect from Light) Degraded->OptimizeStorage PrepareFresh Prepare Fresh Stock from Solid OptimizeStorage->PrepareFresh ReTest Re-test in Assay PrepareFresh->ReTest Precipitation Precipitation Issue WarmVortex Gently Warm & Vortex Precipitation->WarmVortex IsPrecipitate Precipitate Present? CheckSolubility->IsPrecipitate IsPrecipitate->Precipitation Yes IsPrecipitate->ReTest No WarmVortex->ReTest

Caption: Troubleshooting workflow for compound stability issues.

References

Technical Support Center: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Our aim is to help you overcome common experimental challenges and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. First, the nitration of the precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is performed to introduce a nitro group at the C4 position of the pyrazole ring. This is followed by the amidation of the resulting 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid to yield the final carboxamide product.

Q2: What are the primary challenges and potential byproducts in the nitration step?

A2: The main challenges during nitration are controlling the regioselectivity and preventing side reactions. Potential byproducts include:

  • Regioisomers: Nitration at other positions of the pyrazole ring (e.g., C3 or C5) can occur, although electrophilic substitution is generally favored at the C4 position.

  • Over-nitration: The introduction of more than one nitro group onto the pyrazole ring can happen under harsh reaction conditions.

  • N-Nitration: The nitro group may attach to one of the nitrogen atoms of the pyrazole ring.

  • Oxidation of the propyl group: The alkyl side chain is susceptible to oxidation by the nitrating agents, especially at elevated temperatures.

Q3: What are the common issues encountered during the amidation step?

A3: The amidation of the carboxylic acid intermediate can present its own set of challenges, leading to the formation of impurities such as:

  • Unreacted starting material: Incomplete conversion of the carboxylic acid to the amide.

  • Hydrolysis products: The activated carboxylic acid intermediate (e.g., acyl chloride) or the final amide product can hydrolyze back to the carboxylic acid if water is present in the reaction mixture.

  • Byproducts from activating agents: Reagents like thionyl chloride can lead to the formation of chlorinated impurities or other side products if not used under optimal conditions.

Troubleshooting Guides

Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired C4-Nitro Isomer - Inappropriate nitrating agent or reaction conditions leading to poor regioselectivity.- Competing side reactions such as over-nitration or oxidation.- Use a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst and a directing agent, favoring nitration at the C4 position.[1] - Maintain strict temperature control, typically below 10°C, to minimize side reactions.[1] - Consider using milder nitrating agents if standard conditions prove too harsh.
Presence of Multiple Nitro Isomers Formation of C3, C5, or N-nitro byproducts due to lack of regiochemical control.- Optimize the ratio of nitric acid to sulfuric acid. - Explore the use of fluorinated alcohols as co-solvents, which have been shown to improve regioselectivity in some pyrazole syntheses.
Detection of Oxidized Byproducts The propyl side chain has been oxidized by the strong nitrating mixture.- Lower the reaction temperature and shorten the reaction time. - Add the nitrating agent dropwise to the substrate solution to control the exothermic reaction and maintain a low temperature.
Significant Amount of Unreacted Starting Material - Insufficient amount of nitrating agent.- Reaction time is too short or temperature is too low.- Increase the molar equivalent of the nitrating agent slightly. - Gradually increase the reaction time and monitor the progress by TLC or LC-MS. - Ensure adequate mixing to promote contact between reactants.
Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion to Amide - Inefficient activation of the carboxylic acid.- Insufficient amount of aminating agent (ammonia).- Low reaction temperature or short reaction time.- Ensure the complete conversion of the carboxylic acid to the acyl chloride using a slight excess of thionyl chloride. The reaction can be monitored by the cessation of HCl gas evolution.[1] - Use a sufficient excess of ammonia (gas or solution) to drive the reaction to completion. - Optimize the reaction temperature and time based on reaction monitoring.
Presence of Carboxylic Acid Impurity in Final Product - Incomplete amidation.- Hydrolysis of the acyl chloride intermediate or the final amide product during workup.- Ensure anhydrous conditions throughout the reaction and workup. - During workup, neutralize any excess acid carefully and minimize contact time with aqueous layers. - Purify the final product by recrystallization or column chromatography to remove the unreacted carboxylic acid.
Formation of Unidentified Byproducts - Side reactions of the acyl chloride with impurities or the solvent.- Decomposition of the starting material or product under the reaction conditions.- Use high-purity, anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. - Analyze the byproducts by LC-MS or GC-MS to identify their structures and elucidate their formation pathways.

Experimental Protocols

Key Experiment 1: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Objective: To synthesize 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyrazole carboxylic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is collected by filtration.

  • Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum.

Key Experiment 2: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Objective: To synthesize this compound.

Materials:

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene

  • Ammonia (gas or concentrated aqueous solution)

  • Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • To a solution of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in anhydrous toluene, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, or until the evolution of HCl gas ceases. The progress of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the reaction mixture to room temperature.

  • For amidation, either bubble ammonia gas through the solution or slowly add a concentrated aqueous solution of ammonia while maintaining the temperature below 20°C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Quench the reaction by adding deionized water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation Start 1-methyl-3-propyl-1H- pyrazole-5-carboxylic acid Intermediate 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid Start->Intermediate HNO₃, H₂SO₄ Product 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide Intermediate->Product 1. SOCl₂ 2. NH₃

Caption: General synthetic pathway for this compound.

Byproduct_Formation cluster_nitration Nitration Step Starting_Material 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid Desired_Product_Nitration C4-Nitro Product (Desired) Starting_Material->Desired_Product_Nitration Controlled Conditions Byproduct_Regioisomers Other Nitro-Regioisomers (C3, C5, N-nitro) Starting_Material->Byproduct_Regioisomers Poor Regiocontrol Byproduct_Overnitration Di-nitro Products Starting_Material->Byproduct_Overnitration Harsh Conditions Byproduct_Oxidation Oxidized Propyl Chain Starting_Material->Byproduct_Oxidation High Temperature

Caption: Potential byproduct formation during the nitration step.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Check_Nitration Analyze Nitration Step Start->Check_Nitration Check_Amidation Analyze Amidation Step Start->Check_Amidation Optimize_Nitration Optimize Nitration: - Temperature Control - Reagent Ratio - Reaction Time Check_Nitration->Optimize_Nitration Optimize_Amidation Optimize Amidation: - Anhydrous Conditions - Reagent Purity - Workup Procedure Check_Amidation->Optimize_Amidation Purification Purify Product (Recrystallization/Chromatography) Optimize_Nitration->Purification Optimize_Amidation->Purification Success Desired Purity and Yield Achieved Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

How to prevent degradation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to strong acidic or basic conditions, and oxidizing agents. The two main functional groups susceptible to degradation are the carboxamide and the nitro group. The pyrazole ring itself is generally stable under a range of conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the chemical structure, two principal degradation pathways are anticipated:

  • Hydrolysis of the carboxamide group: Under strong acidic or basic conditions, particularly with heating, the carboxamide group can hydrolyze to form the corresponding carboxylic acid, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[1]

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of the corresponding amine, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[2] This is a common reaction for nitroaromatic compounds.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Recommended storage is in a refrigerator at 2-8°C.[3] For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C) for a short period, and the pH should be maintained near neutral.

Q4: Is this compound sensitive to light (photodegradation)?

Q5: Is the compound susceptible to thermal degradation?

A5: Similar to photostability, Sildenafil, for which this compound is an intermediate, has demonstrated stability under heat treatment.[4] Significant thermal decomposition is generally expected at much higher temperatures than those used in standard laboratory procedures.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound due to inappropriate solvent pH.Ensure the pH of all solvents and buffers is near neutral (pH 6-8). Avoid highly acidic or basic conditions unless required by the experimental protocol.
Appearance of unknown peaks in HPLC analysis. Degradation has occurred.Analyze the degradation products. If a peak corresponding to the carboxylic acid is observed, amide hydrolysis is likely. If a peak for the amino derivative is present, nitro reduction has occurred. Review experimental conditions for sources of acid/base or reducing agents.
Loss of compound potency over time in solution. The compound is degrading in the prepared solution.Prepare solutions fresh before each experiment. If a stock solution must be stored, perform a stability study to determine the acceptable storage duration and conditions (temperature, pH).
Discoloration of the solid compound. Potential degradation upon exposure to contaminants or harsh environmental conditions.Discard the discolored compound and obtain a fresh batch. Review storage conditions to ensure they are optimal.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 7 days).

    • After exposure, dissolve the compound in the solvent and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.2 M ammonium acetate buffer (pH 7.0) and acetonitrile is a good starting point, based on methods for the related compound, Sildenafil.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°CData1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
0.1 M NaOH4 hoursRoom TempData1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
3% H₂O₂24 hoursRoom TempDataSpecify if any
Heat (Solid)7 days105°CDataSpecify if any
Light--DataSpecify if any

*Data to be filled in from experimental results.

Table 2: Stability of Aqueous Solution at Different pH and Temperatures

pHTemperature% Remaining after 24 hours% Remaining after 48 hours
34°CDataData
325°CDataData
74°CDataData
725°CDataData
94°CDataData
925°CDataData

*Data to be filled in from experimental results.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction parent 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide hydrolysis_product 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid parent->hydrolysis_product H+ or OH-, Heat reduction_product 4-amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide parent->reduction_product Reducing Agent

Caption: Potential degradation pathways of the target compound.

ExperimentalWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc HPLC Analysis sample->hplc data Data Analysis: - Identify Degradants - Quantify Degradation hplc->data report Report Findings data->report

Caption: Workflow for a forced degradation study.

TroubleshootingTree issue Inconsistent Results or Unexpected HPLC Peaks? check_ph Check pH of Solvents and Buffers issue->check_ph is_neutral Is pH neutral (6-8)? check_ph->is_neutral adjust_ph Adjust pH to Neutral is_neutral->adjust_ph No check_reagents Investigate for Unintended Reducing/Oxidizing Agents is_neutral->check_reagents Yes prepare_fresh Prepare Fresh Solutions Before Use adjust_ph->prepare_fresh check_reagents->prepare_fresh

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

Troubleshooting Guide

Issue 1: Low Yield of the Final Product

Question: We are experiencing significantly lower than expected yields (<40%) during the final amidation step. What are the potential causes and how can we troubleshoot this?

Answer: Low yields in the amidation of a pyrazole carboxylic acid are often traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is of high purity. Impurities can interfere with the coupling reaction. We recommend recrystallizing the carboxylic acid prior to use.

  • Coupling Reagent: The choice and amount of coupling reagent are critical. If you are using a standard carbodiimide like EDC, consider adding an activator such as HOBt or DMAP to suppress side reactions and improve efficiency.

  • Reaction Conditions: Temperature and reaction time are crucial. Amidation reactions can be sensitive to temperature. Running the reaction at 0°C initially and then allowing it to slowly warm to room temperature can often improve yields.

  • Solvent: The solvent must be anhydrous. The presence of water will hydrolyze the activated ester intermediate, leading to the starting carboxylic acid and reducing the yield. Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

Troubleshooting Workflow: Low Yield

G start Low Yield (<40%) check_purity Verify Purity of Carboxylic Acid start->check_purity Impurity? recrystallize Recrystallize Starting Material check_purity->recrystallize Yes coupling_reagent Optimize Coupling Reagent/Activator check_purity->coupling_reagent No recrystallize->coupling_reagent Purity Confirmed add_activator Add HOBt or DMAP (e.g., 1.2 eq) coupling_reagent->add_activator Inefficient Coupling? reaction_conditions Adjust Reaction Conditions coupling_reagent->reaction_conditions No add_activator->reaction_conditions temp_control Run at 0°C to RT over 12-24h reaction_conditions->temp_control Side Reactions? check_solvent Ensure Anhydrous Solvent reaction_conditions->check_solvent No temp_control->check_solvent use_dry_solvent Use Freshly Distilled or Sure/Seal™ Solvent check_solvent->use_dry_solvent Water Present? end Improved Yield check_solvent->end No use_dry_solvent->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of a Significant Impurity

Question: During the nitration of the pyrazole ring, we observe a significant side product in our LC-MS analysis. How can we identify and minimize this impurity?

Answer: The formation of regioisomers is a common issue during the nitration of substituted pyrazoles. The position of the nitro group is directed by the existing substituents on the ring.

  • Controlling Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and sulfuric acid is typically used. The ratio and temperature must be carefully controlled to prevent dinitration or other side reactions.

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., -10°C to 0°C) throughout the addition of the pyrazole substrate is crucial to minimize the formation of byproducts.

  • Post-Reaction Quench: The quenching procedure can also impact the impurity profile. A slow, controlled quench onto ice is recommended to dissipate heat and prevent degradation of the desired product.

Table 1: Effect of Nitration Conditions on Product Purity

EntryNitrating Agent (v/v)Temperature (°C)Reaction Time (h)Desired Product (%)Impurity (%)
1HNO₃/H₂SO₄ (1:1)2516530
2HNO₃/H₂SO₄ (1:1)028512
3HNO₃/H₂SO₄ (1:2)02925
4HNO₃/H₂SO₄ (1:2)-10395<3

Frequently Asked Questions (FAQs)

Q1: What is the recommended general synthetic pathway for this compound?

A1: A common and effective synthetic route starts from ethyl 2-oxo-3-propyl-butanoate, which undergoes cyclization with methylhydrazine to form the pyrazole ring. This is followed by nitration and subsequent hydrolysis of the ester to the carboxylic acid, and finally, amidation to yield the target compound.

General Synthesis Pathway

G A Ethyl 2-oxo-3-propyl-butanoate B 1-methyl-3-propyl-1H-pyrazole-5-carboxylate A->B Methylhydrazine, Ethanol, Reflux C 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate B->C HNO3/H2SO4, 0°C D 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid C->D LiOH, THF/H2O E This compound D->E NH4Cl, EDC, HOBt, DMF

Caption: Proposed synthetic pathway.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Safety is paramount. The nitration step is particularly hazardous and requires strict safety protocols.

  • Exothermic Reaction: The nitration of the pyrazole ring is highly exothermic. Ensure adequate cooling capacity and monitor the internal temperature continuously. Use a slow, dropwise addition of the substrate to the nitrating mixture.

  • Nitrating Agents: Fuming nitric acid and sulfuric acid are extremely corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Quenching: Quenching the reaction mixture must be done carefully by slowly adding the reaction mixture to a large excess of ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

Q3: Can you provide a starting point protocol for the amidation step?

A3: Certainly. The following protocol is a general guideline and may require optimization for your specific setup.

Experimental Protocols

Protocol: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Preparation: To a solution of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL per 1 g of acid) under a nitrogen atmosphere, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Activation: Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Amidation: Add a solution of ammonium chloride (NH₄Cl) (1.5 eq) and diisopropylethylamine (DIPEA) (2.5 eq) in DMF dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of pyrazole carboxamides.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxamide compound is highly potent in biochemical assays but shows poor activity in cell-based assays. What could be the underlying issue?

A1: A significant drop in potency from a biochemical to a cell-based assay often suggests poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential issues include rapid efflux by transporters, intracellular metabolism, or cytotoxicity at the tested concentrations.

Q2: How can I experimentally confirm that my pyrazole carboxamide has poor cell permeability?

A2: You can use several in vitro permeability assays to quantify the ability of your compound to cross a membrane barrier. The two most common assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. It is a good first-pass screen for membrane permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more comprehensive assessment of permeability, as it can account for both passive diffusion and active transport processes, including efflux.

A low apparent permeability coefficient (Papp) in these assays would confirm poor permeability.

Q3: What structural features of pyrazole carboxamides are known to influence cell permeability?

A3: Several structural modifications can impact the permeability of pyrazole carboxamides:

  • Lipophilicity: Increasing lipophilicity (logP) by adding non-polar groups can enhance passive diffusion, but excessive lipophilicity can lead to poor solubility and increased metabolism.

  • Polar Surface Area (PSA): A high PSA is generally associated with poor permeability. Strategies to reduce PSA, such as intramolecular hydrogen bonding or masking polar groups, can be beneficial.

  • Introduction of Fluorine: Incorporating trifluoromethyl (-CF₃) groups can enhance metabolic stability and improve membrane permeability.[1]

  • Heterocyclic Rings: The nature of heterocyclic substituents can influence permeability. For instance, in some cases, the introduction of a pyridine ring has been presumed to reduce the permeability of the entire molecule.[2]

  • Prodrugs: Converting a polar functional group (like a carboxylic acid) into a more lipophilic, cell-permeable moiety (like an ester) that is later cleaved intracellularly to release the active drug is a common strategy.

Q4: My compound is a substrate for efflux pumps. How can I overcome this?

A4: Efflux pumps, such as P-glycoprotein (P-gp), are a major cause of low intracellular drug concentration. To address this, you can:

  • Co-administer with an Efflux Pump Inhibitor (EPI): In in vitro experiments, using a known EPI can confirm if your compound is an efflux substrate and can increase its intracellular concentration.

  • Structural Modification: Modify the structure of your pyrazole carboxamide to reduce its affinity for efflux pumps. This often involves a careful structure-activity relationship (SAR) study.

  • Formulation Strategies: Certain formulation excipients can inhibit efflux pumps.

Q5: Can formulation strategies improve the cellular uptake of my poorly permeable pyrazole carboxamide?

A5: Yes, formulation can significantly enhance the permeability and absorption of your compound. Some strategies include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3]

  • Nanoparticle encapsulation: Encapsulating the compound in nanoparticles can facilitate its transport across the cell membrane.

  • Use of permeation enhancers: Certain excipients can transiently increase the permeability of the cell membrane.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low activity in cell-based assays despite high biochemical potency. Poor cell permeability.1. Perform PAMPA and/or Caco-2 assays to quantify permeability. 2. Analyze the compound's physicochemical properties (logP, PSA). 3. Consider structural modifications to improve permeability (see Q3).
High variability in cell-based assay results. Compound precipitation in media.1. Check the aqueous solubility of the compound. 2. Use a lower concentration or add a solubilizing agent (e.g., DMSO, ensuring final concentration is non-toxic to cells).
Permeability is moderate, but cellular activity is still low. The compound is an efflux pump substrate.1. Perform Caco-2 bidirectional permeability assay to determine the efflux ratio. 2. Test cellular activity in the presence of a known efflux pump inhibitor.
Compound shows good passive permeability (PAMPA) but poor cell permeability (Caco-2). The compound is likely an efflux pump substrate.1. Confirm with a bidirectional Caco-2 assay. 2. Consider structural modifications to reduce efflux liability.
Compound has poor aqueous solubility and poor permeability. The compound falls under BCS Class IV.1. Focus on formulation strategies to improve both solubility and permeability (e.g., lipid-based formulations, nanoparticles). 2. Consider a prodrug approach.

Data on Pyrazole Carboxamide Permeability

The following table summarizes in silico predicted ADMET properties for a series of pyrazole-carboxamide sulfonamide derivatives.

CompoundCaco-2 Permeability (log Papp in 10⁻⁶ cm/s)Human Intestinal Absorption (HIA+ %)Skin Permeability (log Kp)P-glycoprotein Substrate
6a 0.71785.328-2.827Yes
6b 0.71888.299-2.812Yes
AAZ (Acetazolamide) -0.30554.854-2.736No

Data from a study on pyrazole-carboxamides bearing a sulfonamide moiety.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyrazole carboxamide.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 μm PVDF)

  • 96-well acceptor plates

  • Phosphatidylcholine in dodecane solution (1-2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 μM).

  • Coat Filter Plate: Carefully add 5 μL of the phosphatidylcholine in dodecane solution to each well of the filter plate, ensuring the entire membrane is coated.

  • Prepare Acceptor Plate: Add 200 μL of PBS to each well of the acceptor plate.

  • Assemble Sandwich: Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Add Donor Solution: Add 100 μL of the donor solution containing the test compound to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = (Vd * C_D(0)) / (Vd + Va)

    • C_D(0) = Initial concentration in the donor well

Caco-2 Permeability Assay

Objective: To assess the permeability and potential for active transport of a pyrazole carboxamide across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and/or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C₀ = Initial concentration of the compound in the donor chamber

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 is generally indicative of active efflux.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_permeability_assessment Permeability Assessment cluster_troubleshooting Troubleshooting & Optimization cluster_outcome Outcome biochemical_assay Biochemical Assay cell_assay Cell-Based Assay biochemical_assay->cell_assay High Potency pampa PAMPA cell_assay->pampa Low Potency formulation Formulation Strategy cell_assay->formulation Low Potency caco2 Caco-2 Assay pampa->caco2 Confirm Permeability structural_mod Structural Modification caco2->structural_mod Poor Permeability efflux_inhibition Efflux Pump Inhibition caco2->efflux_inhibition High Efflux Ratio improved_permeability Improved Permeability structural_mod->improved_permeability formulation->improved_permeability efflux_inhibition->improved_permeability

Caption: Experimental workflow for troubleshooting poor cell permeability.

signaling_pathway_impact cluster_cell Cell compound Compound membrane Cell Membrane compound->membrane Permeation efflux_pump Efflux Pump membrane->efflux_pump Efflux target_kinase Target Kinase membrane->target_kinase efflux_pump->compound Expulsion downstream_signaling Downstream Signaling target_kinase->downstream_signaling Inhibition

References

Technical Support Center: Sildenafil Amide Impurity Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of sildenafil and the specific process-related sildenafil amide impurity (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide).

Frequently Asked Questions (FAQs)

Q1: What is the sildenafil amide impurity and why is it present in my crude sildenafil sample?

A1: The sildenafil amide impurity, chemically known as this compound (CAS No: 139756-01-7), is a key intermediate in the synthesis of sildenafil.[1][2] Its presence in the final active pharmaceutical ingredient (API) typically indicates an incomplete reduction step during the manufacturing process.[1] In the synthetic pathway, this nitro-carboxamide intermediate (often abbreviated as MNC) is reduced to its corresponding amine (AMP), which is then used in subsequent steps.[1] Failure to drive this reduction to completion can result in the carry-over of this impurity into the final crude product.

Q2: What are the regulatory limits for this impurity in the final sildenafil product?

A2: According to the International Council for Harmonisation (ICH) guidelines, process-related impurities in a final drug substance must be controlled. For known impurities, the acceptable level is typically required to be less than 0.15%. Therefore, it is critical to monitor and reduce the level of the sildenafil amide impurity to meet these stringent regulatory standards.

Q3: What are the main physicochemical differences between sildenafil and the amide impurity that can be exploited for purification?

A3: The primary differences lie in their polarity, solubility, and molecular weight. Sildenafil is a larger, more complex molecule and is weakly basic.[3] The amide impurity is a smaller, more polar molecule due to the presence of the nitro and amide functional groups.[4][5] Sildenafil base is poorly soluble in water, whereas its citrate salt has improved aqueous solubility.[3][6] These differences in polarity and solubility are the basis for effective separation by chromatographic techniques and recrystallization.

Troubleshooting Purification Challenges

Q4: My HPLC analysis shows poor separation between the sildenafil peak and the amide impurity peak. How can I improve the resolution?

A4: Co-elution or poor resolution is a common challenge. To improve separation, consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition: The polarity of the mobile phase is critical. An effective starting point is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and an aqueous buffer like potassium dihydrogen orthophosphate.[1]

    • Action: Systematically vary the ratio of the organic modifier (acetonitrile) to the aqueous buffer. Decreasing the percentage of acetonitrile will increase the retention time of both compounds, potentially improving resolution.

  • Adjust pH of the Aqueous Phase: Sildenafil's charge state is pH-dependent.[3] Modifying the pH of the buffer can alter its retention characteristics relative to the neutral amide impurity, thereby enhancing separation.

  • Switch to Gradient Elution: If isocratic elution is insufficient, a gradient program can be highly effective. Start with a lower concentration of the organic solvent to retain and separate polar impurities like the amide, then gradually increase the organic concentration to elute sildenafil.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the column and lead to better peak resolution, although it will increase the analysis time.

Q5: I am trying to remove the amide impurity by recrystallization, but the recovery of pure sildenafil is very low. What can I do?

A5: Low recovery during recrystallization is often due to suboptimal solvent selection or procedural issues.

  • Problem: The chosen solvent may be dissolving too much of the sildenafil at cold temperatures, or the impurity and the product have similar solubilities.

  • Solution:

    • Solvent Screening: The ideal solvent should dissolve sildenafil well at high temperatures but poorly at low temperatures, while having a different solubility profile for the amide impurity. Given the polarity difference, solvents like ethanol, methanol, or ethyl acetate are good candidates to investigate.[3]

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a pre-chilled "anti-solvent" (in which sildenafil is poorly soluble) until turbidity is observed. This can induce selective crystallization of the sildenafil, leaving the more polar amide impurity in the mother liquor.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Data Presentation

Table 1: Physicochemical Properties of Sildenafil vs. Sildenafil Amide Impurity

PropertySildenafil (Base)Sildenafil Amide ImpurityReference(s)
Chemical Name 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneThis compound[2][7]
CAS Number 139755-83-2139756-01-7[8]
Molecular Formula C₂₂H₃₀N₆O₄SC₈H₁₂N₄O₃[2][8]
Molecular Weight 474.58 g/mol 212.21 g/mol [2][8]
Solubility (Water) Insoluble (as base); ~3.5-4.1 mg/mL (as citrate salt)Data not available, but inferred to be sparingly soluble due to polar groups.[2][3][6]
LogP ~1.9~0.98 (for corresponding carboxylic acid)[2][9]

Table 2: Example HPLC Conditions for Separation of Sildenafil and Process Impurities

ParameterConditionReference(s)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate (70:30 v/v)[1]
Elution Mode Isocratic[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 230 nm[1]
Injection Volume 20 µL[1]

Experimental Protocols

Protocol 1: HPLC Analysis of Sildenafil Amide Impurity

This protocol outlines a method for the detection and quantification of the sildenafil amide impurity in a bulk sildenafil sample.

  • Preparation of Mobile Phase:

    • Prepare a 0.05 M solution of potassium dihydrogen orthophosphate in HPLC-grade water.

    • Mix acetonitrile and the 0.05 M potassium dihydrogen orthophosphate solution in a 70:30 volume ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.

  • Preparation of Standard Solution:

    • Accurately weigh about 5 mg of the sildenafil amide impurity reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a known concentration.

  • Preparation of Sample Solution:

    • Accurately weigh about 25 mg of the crude sildenafil sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in Table 2.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the standard solution and the sample solution.

    • Identify the peaks based on the retention time of the reference standard.

    • Calculate the percentage of the impurity in the sample using the peak areas.

Visualizations

Caption: Troubleshooting decision tree for out-of-specification amide impurity.

PurificationWorkflow cluster_0 Purification Process start_end start_end process process analysis analysis result result start Crude Sildenafil Sample initial_hplc Initial HPLC Purity Check start->initial_hplc dissolution Dissolve Crude Product in Hot Solvent initial_hplc->dissolution Impurity > 0.15% filtration Hot Filtration (optional) to remove insolubles dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization collection Collect Crystals (Vacuum Filtration) crystallization->collection drying Dry Pure Sildenafil Under Vacuum collection->drying final_hplc Final HPLC Purity & Impurity Profile drying->final_hplc end_product Pure Sildenafil API (<0.15% Amide Impurity) final_hplc->end_product

Caption: Experimental workflow for recrystallization of sildenafil.

References

Validation & Comparative

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide vs sildenafil efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Chemical Relationship: Sildenafil and its Precursor

In the landscape of pharmaceutical development, the journey from a chemical compound to a therapeutic agent is a meticulous process of synthesis and refinement. This guide delves into the distinct roles of sildenafil, a well-established treatment for erectile dysfunction, and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key chemical intermediate in its synthesis. While both are chemically related, their functions and biological activities are fundamentally different. This comparison will elucidate the established efficacy of sildenafil and clarify that this compound is not a therapeutic agent and therefore has no efficacy to compare.

Sildenafil: A Potent and Selective PDE5 Inhibitor

Sildenafil is a highly effective and widely prescribed oral therapy for the treatment of erectile dysfunction.[1] Its primary indication is for men who have difficulty achieving or maintaining a penile erection sufficient for satisfactory sexual performance.[2] Sildenafil has been extensively studied in numerous large, randomized, double-blind, placebo-controlled clinical trials, demonstrating its efficacy and safety in a broad population of men with erectile dysfunction, including those with various co-existing medical conditions.[1][3]

Sildenafil's therapeutic effect is rooted in its function as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4][5][6][7] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[5]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. This increase in cGMP leads to the relaxation of smooth muscles in the penile arteries and the corpus cavernosum, resulting in increased blood inflow and the rigidity of the penis. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation and blood flow necessary for an erection.[4][6] It is important to note that sildenafil is not an aphrodisiac and requires sexual stimulation to be effective.[4]

This compound: A Synthetic Intermediate

In contrast to sildenafil, this compound is not a therapeutic drug. It is a chemical compound that serves as an intermediate in the multi-step synthesis of sildenafil.[8][9] Its chemical structure is a precursor to the pyrazolopyrimidinone core of the sildenafil molecule.[10][11] As a synthetic intermediate, it is not intended for human or animal consumption and there is no pharmacological or clinical data regarding its efficacy or safety for any medical condition.

Efficacy of Sildenafil: A Data-Driven Overview

The clinical efficacy of sildenafil in treating erectile dysfunction is well-documented. The following table summarizes key quantitative data from clinical studies.

Efficacy ParameterSildenafilPlaceboStudy PopulationCitation
Improved Erections (Global Efficacy Question) 70%20%Patients with erectile dysfunction and ischemic heart disease[3]
Successful Sexual Intercourse Attempts 69%22%General population of men with erectile dysfunction[1]
Mean Successful Attempts per Month 5.91.5General population of men with erectile dysfunction[1]
Improved Erections in Type 1 Diabetic Patients 66.6%28.6%Patients with Type 1 Diabetes[1]
Onset of Action (Time to >60% Penile Rigidity) Median: 27 minutes (Range: 12-70 minutes)Median: 50 minutes (Range: 15-70 minutes)Men with erectile dysfunction of no known organic cause[12]
Duration of Action (Grade 3 or 4 Erections at 4h post-dose) Median: 5 minutes (Range: 0-45 minutes)Median: 0 minutes (Range: 0-27 minutes)Men with erectile dysfunction of no known organic cause[12]

Experimental Protocols

The evaluation of erectile dysfunction therapies like sildenafil typically involves rigorous preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models
  • Objective: To assess the pro-erectile effects of a test compound in an established animal model of erectile dysfunction.

  • Animal Model: Commonly used models include aged rats, diabetic rats, or rats with cavernous nerve injury.

  • Procedure:

    • Animals are anesthetized and the carotid artery and corpus cavernosum are cannulated for blood pressure and intracavernosal pressure (ICP) monitoring, respectively.

    • The cavernous nerve is isolated and stimulated electrically to induce erections.

    • The test compound (e.g., sildenafil) or vehicle (placebo) is administered intravenously or orally.

    • The erectile response is measured by the ratio of the maximal ICP to the mean arterial pressure (MAP) during nerve stimulation.

    • Dose-response curves are generated to determine the potency (e.g., ED50) of the compound.

Clinical Trial Protocol for Erectile Dysfunction
  • Objective: To evaluate the efficacy and safety of an investigational drug for the treatment of erectile dysfunction in human subjects.

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.

  • Participants: Men with a clinical diagnosis of erectile dysfunction of a specified duration and severity.

  • Intervention: Participants are randomly assigned to receive either the investigational drug at various doses or a matching placebo, to be taken as needed before sexual activity.

  • Efficacy Endpoints:

    • Primary: International Index of Erectile Function (IIEF) questionnaire, specifically the erectile function domain score.

    • Secondary:

      • Success rates for penile penetration and maintenance of erection until completion of intercourse, recorded in patient diaries.

      • Global Assessment Question (GAQ): "Did the treatment improve your erections?"

  • Safety Monitoring: Recording of all adverse events, laboratory safety tests, and cardiovascular assessments.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in DOT language.

sildenafil_mechanism cluster_stimulation Sexual Stimulation cluster_pathway Physiological Pathway for Erection cluster_inhibition Sildenafil's Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase activates cGMP Increased cGMP Levels Guanylate_Cyclase->cGMP converts GTP to cGMP GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Corpus Cavernosum) cGMP->Smooth_Muscle_Relaxation leads to Inactive_GMP Inactive 5'-GMP Erection Penile Erection Smooth_Muscle_Relaxation->Erection causes Sildenafil Sildenafil PDE5 Phosphodiesterase-5 (PDE5) Sildenafil->PDE5 inhibits PDE5->cGMP degrades

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

experimental_workflow Start Start: Identify Potential ED Therapeutic Compound Preclinical Preclinical Studies (In vitro & In vivo Animal Models) Start->Preclinical IND Investigational New Drug (IND) Application to Regulatory Authority Preclinical->IND Phase1 Phase I Clinical Trial (Safety and Dosage) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy and Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy and Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval and Market Launch NDA->Approval PostMarket Phase IV: Post-Market Surveillance Approval->PostMarket

Caption: General experimental workflow for drug development.

References

Comparative Analysis of Pyrazole Carboxamide Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of pyrazole carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pyrazole carboxamides are a versatile class of chemical compounds that have garnered significant attention across various scientific disciplines due to their broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy as fungicides, insecticides, herbicides, and therapeutic agents, with a focus on their structure-activity relationships and mechanisms of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel bioactive molecules.

Fungicidal Activity

Pyrazole carboxamide derivatives are renowned for their potent fungicidal properties, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs). By targeting complex II of the mitochondrial respiratory chain, these compounds effectively disrupt fungal respiration, leading to cell death.[1][2][3] The table below summarizes the in vitro efficacy of selected pyrazole carboxamide fungicides against various plant pathogens.

Compound/Active IngredientTarget PathogenEC50 (mg/L)Reference
BoscalidValsa mali9.19[4]
FluxapyroxadRhizoctonia solani0.033[5]
ThifluzamideRhizoctonia solani1.88[5]
SCU3038Rhizoctonia solani0.016 (in vitro), 0.95 (in vivo)[5]
Compound 6iValsa mali1.77[4]
Compound 19iValsa mali1.97[4]
Compound 23iRhizoctonia solani3.79[4]
Compound 9bErysiphe graminis3.04[6][7]
Compound 6dRhizoctonia cerealis5.11[8]
Compound 6jRhizoctonia cerealis8.14[8]
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the concentration of a compound that inhibits fungal mycelial growth by 50% (EC50).[9]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to create stock solutions.

  • Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations. A solvent-only control is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached a significant portion of the plate's diameter.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway: Inhibition of Succinate Dehydrogenase (SDH)

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][10] This inhibition blocks the oxidation of succinate to fumarate, disrupting cellular respiration and energy production in fungi.[3]

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone e- PyrazoleCarboxamide Pyrazole Carboxamide Derivatives Inhibition PyrazoleCarboxamide->Inhibition Inhibition->ComplexII

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamides.

Insecticidal Activity

Certain pyrazole carboxamide derivatives exhibit potent insecticidal activity, often by targeting the nervous system of insects. The table below presents the lethal concentration (LC50) or percent mortality of selected compounds against various insect pests.

CompoundTarget PestLC50 (mg/L) or % Mortality @ ConcentrationReference
Compound IjHelicoverpa armigera60% @ 5 mg/kg (stomach activity)[11]
Compound IlHelicoverpa armigera60% @ 5 mg/kg (stomach activity)[11]
Compound IIeHelicoverpa armigera60% @ 5 mg/kg (stomach activity)[11]
Compound IcAphis craccivora95% @ 200 mg/kg (foliar contact)[11]
Compound IdAphis craccivora95% @ 200 mg/kg (foliar contact)[11]
Compound IeAphis craccivora100% @ 200 mg/kg (foliar contact)[11]
Compound IIfAphis craccivora95% @ 200 mg/kg (foliar contact)[11]
Compound IIiTetranychus cinnabarinus95% @ 200 mg/kg (miticidal & ovicidal)[11]
Compound 4a-14Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugensPotent activity[12]
Compound 9lAphis fabaeLC50 = 3.81 mg/L[6][7]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.

  • Leaf Treatment: Dip leaves of the host plant into the test solutions for a specified duration (e.g., 30 seconds) and allow them to air dry. A control group is treated with the solvent and surfactant only.

  • Insect Infestation: Place the treated leaves in a petri dish or other suitable container and introduce a known number of insects (e.g., 10-20 larvae).

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Herbicidal Activity

Pyrazole carboxamide derivatives have also been developed as herbicides, demonstrating efficacy against a range of weed species. The table below highlights the herbicidal activity of selected compounds.

CompoundTarget Weed% Inhibition @ Concentration (g ai/ha)Reference
Compound 6aDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata50-60% @ 150[13]
Compound 6cDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata50-60% @ 150[13]
Compound 26Digitaria sanguinalis, Setaria viridis>80% @ 150 (post-emergence)[14]
Compound 5Various weeds100% against 7 species @ 30 (post-emergence)[14]
Compound 15a/15bAmaranthus retroflexus, Eclipta prostrata, Abutilon theophrastiFavorable efficacy @ 150 (post-emergence)[14]
Compound 16Various weeds>90% @ 150 (post-emergence)[14]
Compound 3-1Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repensEC50: 64.32, 65.83, 62.42, 67.72 µg/mL[15]
Compound 3-7Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repensEC50: 65.33, 64.90, 59.41, 67.41 µg/mL[15]
Experimental Protocol: Herbicidal Activity Screening (Post-emergence)
  • Plant Cultivation: Grow target weed species in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare solutions of the test compounds and apply them as a foliar spray to the weeds at a specified application rate. A control group is sprayed with the solvent carrier.

  • Evaluation: Maintain the treated plants in a greenhouse under controlled conditions.

  • Data Collection: Visually assess the percentage of weed control or injury at regular intervals after treatment.

  • Data Analysis: Determine the effective dose required to achieve a certain level of weed control (e.g., ED50 or ED90).

Therapeutic Activity: Kinase Inhibition

In the realm of medicinal chemistry, pyrazole carboxamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer. The table below summarizes the inhibitory activity of selected pyrazole carboxamide derivatives against key kinase targets.

CompoundKinase TargetIC50 (nM)Reference
RuxolitinibJAK1, JAK2~3
AfuresertibAkt11.3
AT9283Aurora A, Aurora B~3
Compound 7Aurora A, Aurora B28.9, 2.2
Compound 8tFLT3, CDK2, CDK40.089, 0.719, 0.770
Compound 24CDK12380
Compound 25CDK11520
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[16]

  • Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Compound Dilution: Perform serial dilutions of the test compounds.

  • Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate to allow for binding. Initiate the reaction by adding the ATP and substrate mixture.

  • Signal Detection: After a set incubation period, add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways in Cancer Therapy

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[17][18][19][20][21]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E activates CDK2_E->pRb phosphorylates PyrazoleCarboxamide Pyrazole Carboxamide (CDK Inhibitor) Inhibition_CDK46 PyrazoleCarboxamide->Inhibition_CDK46 Inhibition_CDK2 PyrazoleCarboxamide->Inhibition_CDK2 Inhibition_CDK46->CDK46 Inhibition_CDK2->CDK2_E

Caption: Inhibition of the CDK Signaling Pathway by Pyrazole Carboxamides.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, and its aberrant activation is linked to various cancers and inflammatory diseases.[22][23][24][25][26]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates PyrazoleCarboxamide Pyrazole Carboxamide (JAK Inhibitor) Inhibition_JAK PyrazoleCarboxamide->Inhibition_JAK Inhibition_JAK->JAK

Caption: Inhibition of the JAK/STAT Signaling Pathway by Pyrazole Carboxamides.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival in acute myeloid leukemia (AML).[27][28][29][30][31]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor binds PI3K PI3K FLT3_Receptor->PI3K activates RAS RAS FLT3_Receptor->RAS activates STAT5 STAT5 FLT3_Receptor->STAT5 activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation STAT5->Proliferation PyrazoleCarboxamide Pyrazole Carboxamide (FLT3 Inhibitor) Inhibition_FLT3 PyrazoleCarboxamide->Inhibition_FLT3 Inhibition_FLT3->FLT3_Receptor

Caption: Inhibition of the FLT3 Signaling Pathway by Pyrazole Carboxamides.

References

Validating the Purity of Synthesized 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide with commercially available alternative pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Phenylbutazone. Detailed experimental protocols for the synthesis and purity validation of the target compound are presented, alongside a comparative analysis of their purity profiles based on established analytical techniques.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide outlines a systematic approach to validate the purity of the synthesized compound and compares it with established alternatives in the pyrazole class.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the key characteristics and purity data of the synthesized this compound and two commercially available pyrazole-based drugs.

ParameterSynthesized this compoundCelecoxib[1]Phenylbutazone
CAS Number 139756-01-7[2][3][4]169590-42-5[1]50-33-9
Molecular Formula C8H12N4O3[2][3][4]C17H14F3N3O2S[1]C19H20N2O2[5]
Molecular Weight 212.21 g/mol [4]381.37 g/mol [1]308.37 g/mol
Typical Purity >98% (Expected)>98.0% (HPLC)[1]≥99% (Pharmaceutical Grade)
Primary Analytical Method for Purity High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)[1]Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[6][7]

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process involving the nitration of the carboxylic acid precursor followed by amidation.

Step 1: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

This precursor is synthesized via the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. A yield of 79.6% has been reported under optimized conditions.[8]

Step 2: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

  • Reagents: 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF), Ammonia (NH₃), Toluene.[8]

  • Procedure:

    • Activate the carboxylic acid by reacting it with thionyl chloride in toluene with a catalytic amount of DMF. The formation of the acyl chloride intermediate is indicated by the evolution of HCl gas.[8]

    • Carefully bubble ammonia gas through the solution of the acyl chloride.

    • Maintain the reaction temperature at 55-60°C for 6 hours.[8]

    • After the reaction is complete, cool the mixture and filter the solid product.

    • Wash the product with cold toluene to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum. A typical yield for this amidation step is approximately 92.3%.[8]

Purity Validation Protocol

A combination of chromatographic and spectroscopic techniques should be employed to ensure the comprehensive purity validation of the synthesized compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is suitable for this analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities show significant absorbance.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks. The purity is calculated based on the relative peak areas.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase for the separation of pyrazole derivatives.

  • Carrier Gas: Helium or another inert gas.

  • Injection: A split/splitless injector.

  • MS Detection: Electron ionization (EI) mode to generate fragment ions for structural elucidation of any detected impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent.

  • Analysis: The retention time and the mass spectrum of the main peak are used to confirm the identity of the compound. Any additional peaks are analyzed to identify potential volatile impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • ¹H NMR: The proton NMR spectrum should be recorded and compared with the expected chemical shifts and splitting patterns for the protons of this compound. The absence of unexpected signals indicates high purity.

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule and can be used to confirm the structure and identify any carbon-containing impurities.

  • Procedure: The elemental composition (C, H, N) of the synthesized compound is determined and compared with the theoretical values calculated from the molecular formula (C₈H₁₂N₄O₃).

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Visualization of Experimental Workflows

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound precursor 1-methyl-3-propyl-1H- pyrazole-5-carboxylic acid nitration Nitration (HNO3/H2SO4) precursor->nitration intermediate 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid nitration->intermediate amidation Amidation (SOCl2, NH3) intermediate->amidation product 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide amidation->product

Caption: Synthetic pathway for this compound.

Purity Validation Workflow

PurityValidationWorkflow cluster_validation Purity Validation Workflow synthesized_product Synthesized Product hplc HPLC Analysis synthesized_product->hplc gcms GC-MS Analysis synthesized_product->gcms nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr elemental Elemental Analysis synthesized_product->elemental purity_report Purity Validation Report hplc->purity_report gcms->purity_report nmr->purity_report elemental->purity_report

Caption: Analytical workflow for purity validation.

Conclusion

The purity of synthesized this compound can be rigorously validated using a combination of chromatographic and spectroscopic methods. The expected purity of over 98% is comparable to that of commercially available pharmaceutical-grade pyrazole derivatives such as Celecoxib and Phenylbutazone. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and consistency of this important synthetic intermediate.

References

A Comparative Guide to Antibody Cross-Reactivity with Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody cross-reactivity against various pyrazole-based compounds. Understanding the specificity of antibodies is critical for the development of targeted therapeutics, diagnostic assays, and for minimizing off-target effects in drug development. This document summarizes key experimental data, details the methodologies used to obtain this data, and presents visual workflows to elucidate the experimental processes.

Data Presentation: Cross-Reactivity of Anti-Pyrazole Antibodies

The following tables summarize the cross-reactivity of antibodies raised against specific pyrazole derivatives. The data is presented as the concentration of related compounds required to inhibit the binding of the primary antigen by 50% (IC50), a common measure in competitive immunoassays. A lower IC50 value indicates a higher affinity and potential for cross-reactivity.

Table 1: Cross-Reactivity of Anti-Antipyrine Antiserum

CompoundStructureIC50 (ng) to Inhibit [3H]antipyrine Binding
Antipyrine4-succinamidoantipyrine conjugate (immunogen)6.8
Aminopropylon8.5
Sulpyrine35.5
Isopropylantipyrine1320
Aminopyrine2820

Data sourced from a study on the production and characterization of antibodies reactive with pyrazolone derivatives[1].

Table 2: Cross-Reactivity of Anti-Fipronil Immunoassays

Compound% Cross-Reactivity (Assay 1)% Cross-Reactivity (Assay 2)
Fipronil100100
Fipronil-sulfide9639
Fipronil-detrifluoromethylsulfonyl381.4
Fipronil-desulfinyl10125

Data adapted from a study on the development of an immunoassay for the detection of the phenylpyrazole insecticide fipronil[2]. The two assays were developed using different haptens and coating antigens, leading to distinct cross-reactivity patterns.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for common immunoassays used to assess antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is highly suitable for determining the cross-reactivity of antibodies against small molecules like pyrazole-based compounds.[3][4] The principle relies on the competition between the target antigen and other structurally similar compounds in the sample for binding to a limited amount of specific antibody.[5][6]

Materials:

  • 96-well microtiter plates

  • Capture antibody (specific to the target pyrazole compound)

  • Target pyrazole compound (for standard curve)

  • Competing pyrazole-based compounds (for cross-reactivity testing)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.[4]

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition: Prepare a mixture of a fixed concentration of the enzyme-conjugated target antigen and varying concentrations of the unlabeled sample antigen (or cross-reactant). Add this mixture to the wells. In parallel, prepare a standard curve using known concentrations of the unlabeled target antigen. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the enzyme-conjugated secondary antibody that binds to the capture antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.[4]

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of the competing compound in the sample.[5]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7] It provides kinetic data on association and dissociation rates, which are crucial for a detailed understanding of antibody-antigen binding and cross-reactivity.[7][8]

Materials:

  • SPR instrument and sensor chips

  • Immobilization buffer (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP)

  • Ligand (antibody specific to the pyrazole compound)

  • Analytes (target pyrazole compound and potential cross-reactants)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the target pyrazole compound (analyte) over the sensor surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Cross-Reactivity Testing: Repeat steps 2-4 with the other pyrazole-based compounds to be tested for cross-reactivity.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction. A lower KD value indicates a stronger binding affinity.

Mandatory Visualizations

Experimental Workflows

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Analysis p1 Coat Plate with Capture Antibody p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Mixture of Labeled Antigen & Competing Compound p3->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 a4 Add Enzyme-conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash Plate a5->a6 r1 Add Substrate a6->r1 r2 Incubate (Color Development) r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance r3->r4 r5 Analyze Data (IC50) r4->r5

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_cycle Binding Cycle (Repeated for each analyte) cluster_analysis Data Analysis s1 Immobilize Antibody on Sensor Chip c1 Inject Analyte (Association) s1->c1 c2 Flow Buffer (Dissociation) c1->c2 c3 Inject Regeneration Solution c2->c3 c3->c1 Next Analyte d1 Generate Sensorgrams c3->d1 d2 Calculate ka, kd, and KD d1->d2 d3 Compare Affinities d2->d3

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of cross-reactivity.

Logical Relationships

Cross_Reactivity_Concept cluster_molecules Molecular Components cluster_interaction Binding & Cross-Reactivity Ab Antibody Binding Specific Binding Ab->Binding CrossReactivity Cross-Reactivity Ab->CrossReactivity Ag1 Primary Antigen (e.g., Pyrazole Drug) Ag1->Binding Ag2 Structurally Similar Compound Ag2->CrossReactivity Binding->CrossReactivity Structural Similarity Leads To

Caption: Conceptual diagram of antibody cross-reactivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and related 1-methyl-1H-pyrazole-5-carboxamide derivatives. The information is compiled from available literature and chemical safety data.

Executive Summary

This compound is classified as harmful if swallowed.[1][2][3] A broader investigation into a series of related 1-methyl-1H-pyrazole-5-carboxamide derivatives reveals a potential for acute mammalian toxicity, primarily linked to the inhibition of mitochondrial respiration.[4][5][6] While these related compounds showed low cytotoxicity in standard in vitro cell-based assays, they exhibited significant acute toxicity in rodent models.[4][5][6] This discrepancy highlights the importance of utilizing appropriate in vitro models that reflect in vivo metabolic activity, such as primary hepatocytes or cells cultured under conditions that promote mitochondrial respiration, for more predictive toxicity screening of this chemical class.

Data Presentation

Chemical Structures

Target Compound:

  • Name: this compound

  • CAS: 139756-01-7

  • Structure:

Related Compounds:

The specific chemical structures for the related compounds MIPS-0019081, MIPS-0018666, and MIPS-0016442, investigated by Preston et al. (2021), were not available in the public domain at the time of this review.

Quantitative Toxicity Data
CompoundAssay SystemEndpointResultReference
This compoundRat, oralAcute ToxicityDiscriminating dose: 500 mg/kg bw[2]
MIPS-0019081FAO cellsIC500.15 µM (Oxygen Consumption Rate)[4]
MIPS-0018666FAO cellsIC500.16 µM (Oxygen Consumption Rate)[4]
MIPS-0016442FAO cellsIC500.51 µM (Oxygen Consumption Rate)[4]
Series of 1-methyl-1H-pyrazole-5-carboxamidesMice, oralAcute ToxicityModerately to highly toxic[4]

Experimental Protocols

Detailed experimental protocols from the primary study by Preston et al. (2021) were not available in the searched literature. The following are generalized protocols based on standard methodologies for the types of experiments conducted.

Acute Oral Toxicity (General Protocol based on OECD Guidelines)

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, rats or mice are used. Animals are fasted prior to administration of the test substance.

Procedure:

  • The test substance is administered in a single dose to animals via gavage.

  • Several dose levels are typically used with a control group receiving the vehicle.

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

  • A post-mortem examination is performed on all animals at the end of the observation period.

  • The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Cellular Respiration Assay (General Protocol using Seahorse XF Analyzer)

Objective: To measure the real-time oxygen consumption rate (OCR) of cells to assess mitochondrial function.

Procedure:

  • Cell Seeding: Adherent cells (e.g., FAO rat hepatoma cells) are seeded in a Seahorse XF microplate and allowed to attach overnight.

  • Assay Medium: The cell culture medium is replaced with a low-buffered Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator to allow for temperature and pH equilibration.

  • Compound Injection: The test compound is injected into the wells, and the OCR is measured kinetically.

  • Mitochondrial Stress Test: A series of mitochondrial toxins (oligomycin, FCCP, and a mixture of rotenone and antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The OCR data is normalized to cell number or protein content and analyzed to determine the effect of the compound on mitochondrial respiration.

Visualizations

G Proposed Mechanism of Toxicity for 1-methyl-1H-pyrazole-5-carboxamide Derivatives cluster_0 Mitochondrion cluster_1 Cellular Effects Electron_Transport_Chain Electron Transport Chain (Complex I-IV) Proton_Gradient Proton Gradient (H+) Electron_Transport_Chain->Proton_Gradient Pumps Protons Water H2O Electron_Transport_Chain->Water Reduces Decreased_ATP Decreased ATP Production Electron_Transport_Chain->Decreased_ATP ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes Pyridine_Nucleotides NADH / FADH2 Pyridine_Nucleotides->Electron_Transport_Chain Electron Donors Oxygen O2 Oxygen->Electron_Transport_Chain Final Electron Acceptor Proton_Gradient->ATP_Synthase Drives Pyrazole_Carboxamide 1-methyl-1H-pyrazole- 5-carboxamide Derivatives Pyrazole_Carboxamide->Electron_Transport_Chain Inhibition Cellular_Dysfunction Cellular Dysfunction Decreased_ATP->Cellular_Dysfunction Acute_Toxicity Acute Toxicity Cellular_Dysfunction->Acute_Toxicity

Caption: Proposed mechanism of toxicity for 1-methyl-1H-pyrazole-5-carboxamide derivatives.

G General Experimental Workflow for Toxicity Assessment Start Start In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., Standard Cell Lines) Start->In_Vitro_Screening Mitochondrial_Toxicity_Assay In Vitro Mitochondrial Toxicity Assay (e.g., Seahorse Assay on Hepatocytes) In_Vitro_Screening->Mitochondrial_Toxicity_Assay Low cytotoxicity observed In_Vivo_Study In Vivo Acute Toxicity Study (Rodent Model) Mitochondrial_Toxicity_Assay->In_Vivo_Study Mitochondrial toxicity identified Data_Analysis Data Analysis and Toxicity Profile Comparison In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing the toxicity of pyrazole carboxamide derivatives.

References

Comparative Efficacy and Safety Profile of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and safety of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and its corresponding carboxylic acid analog. Due to the limited publicly available data on the direct biological efficacy of these specific compounds, this comparison incorporates information on their known roles as chemical intermediates, data on structurally related compounds, and broader activities of the pyrazole carboxamide chemical class.

Introduction

This compound and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid are recognized primarily as key intermediates in the synthesis of Sildenafil (Viagra™), a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4][5][6][7][8] Their structural similarity to the core of sildenafil suggests a potential for biological activity, particularly PDE5 inhibition. However, a significant consideration for this chemical class is the potential for mitochondrial toxicity, which has been observed in related 1-methyl-1H-pyrazole-5-carboxamide derivatives.[9]

This guide will compare the inferred and known biological activities of these two compounds with established alternatives within the broader pyrazole carboxamide family that have demonstrated therapeutic potential in various domains, including oncology and infectious diseases.

Data Presentation

Table 1: Comparative Biological Activity of Pyrazole Carboxamide Derivatives
Compound/AnalogPrimary Biological Target/ActivityIC50/EC50 (µM)Cell Line/Assay ConditionReference
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Inferred PDE5 Inhibition (Sildenafil Intermediate)Data Not AvailableIn vitro enzymatic assay[1]
This compound Inferred Cytotoxicity (based on analogs)Data Not AvailableMammalian cell lines[9]
SildenafilPDE5 Inhibition0.0037Bovine PDE[10]
TadalafilPDE5 Inhibition0.0018Bovine PDE[10]
VardenafilPDE5 Inhibition0.000091Bovine PDE[10]
Representative Pyrazole Carboxamide (Anticancer)Cytotoxicity0.13 - 11.8MCF7, MIAPaCa, HeLa, HepG2[10]
Representative Pyrazole Carboxamide (Antimicrobial)Minimum Inhibitory Concentration (MIC)Not ApplicableS. aureus, E. coli[11]
Table 2: Comparative Toxicity Profile
Compound/AnalogToxicity EndpointIC50/EC50 (µM)Cell Line/Assay ConditionReference
1-methyl-1H-pyrazole-5-carboxamides (Series) Mitochondrial Respiration InhibitionDose-dependent inhibition observedRat hepatocytes[9]
Tebufenpyrad (Pyrazole Acaricide)Cytotoxicity3.98Rat dopaminergic neuronal cells (N27)[12]
Pyridaben (Pyrazole Acaricide)Cytotoxicity3.77Rat dopaminergic neuronal cells (N27)[12]
AM251 (Biarylpyrazole)Mitochondrial Membrane PotentialNegative Impact ObservedCellular assays[13]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro PDE5 Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits PDE5 enzyme activity by 50% (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, test compound (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) or standard inhibitor (e.g., sildenafil), and purified human recombinant PDE5 enzyme.

  • Initiation: Start the enzymatic reaction by adding the substrate, cyclic guanosine monophosphate (cGMP).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of remaining cGMP or the product (GMP). This can be achieved using various detection methods, such as fluorescence polarization, ELISA, or radiometric assays.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the effect of the test compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the test compound (e.g., this compound) and modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A) into the injector ports of the sensor cartridge.

  • Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the OCR in real-time before and after the injection of each compound.

  • Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A dose-dependent decrease in basal or maximal respiration indicates mitochondrial toxicity.

Mandatory Visualizations

PDE5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid (and other PDE5 inhibitors) Inhibitor->PDE5 Inhibits

Caption: PDE5 signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental_Workflow_MTT cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound (serial dilutions) incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental_Workflow_MitoStress cluster_workflow Mitochondrial Respiration Assay Workflow (Seahorse) start Start seed_cells Seed cells in Seahorse plate start->seed_cells prepare_plate Prepare cell plate with assay medium seed_cells->prepare_plate load_cartridge Load sensor cartridge with test compound and mitochondrial modulators prepare_plate->load_cartridge run_assay Run Seahorse XF Analyzer load_cartridge->run_assay injection1 Inject Test Compound (e.g., Pyrazole Carboxamide) run_assay->injection1 Measure Basal Respiration injection2 Inject Oligomycin injection1->injection2 Measure ATP Production injection3 Inject FCCP injection2->injection3 Measure Maximal Respiration injection4 Inject Rotenone/Antimycin A injection3->injection4 Measure Non-mitochondrial Respiration analyze_data Analyze Oxygen Consumption Rate (OCR) data injection4->analyze_data end End analyze_data->end

Caption: Workflow for assessing mitochondrial toxicity.

References

Reproducibility in Pyrazole Carboxamide Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experiments involving pyrazole carboxamides is a critical factor in advancing drug discovery and development. This guide provides a comparative overview of experimental data, detailed protocols, and key signaling pathways associated with this important class of compounds, aiming to enhance reproducibility for researchers in the field. Pyrazole carboxamides are versatile scaffolds known for a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antifungal properties.[1][2][3]

Comparative Efficacy of Pyrazole Carboxamide Derivatives

The biological activity of pyrazole carboxamide derivatives can vary significantly based on their substitution patterns. The following tables summarize the reported efficacy of various derivatives against different biological targets, providing a basis for comparison and selection of compounds for further investigation.

Compound IDTarget/Cell LineActivity TypeValueReference
Anticancer Activity
Compound 105MIAPaCa-2, MCF-7, HeLaGI500.13–0.7 µM[1]
Compound 38HCT116, HepG2InhibitionGood[1]
Compound 39A549InhibitionSignificant at 10 µM[1]
Pym-5DNA Binding Affinity (K)K(pym-5)1.06 x 10^5 M-1[1][4]
Compound 8tFLT3IC500.089 nM[5]
Compound 8tCDK2/4IC500.719/0.770 nM[5]
FN-1501FLT3IC502.33 nM[5]
FN-1501CDK2/4IC501.02/0.39 nM[5]
Analgesic Activity
Compound 17acAMP Inhibition (Gi pathway)EC5087.1 nM[6]
Antifungal Activity (as SDHIs)
Compound 8eR. solaniEC500.012 µg/mL[7]
Compound 8eS. sclerotiorumEC500.123 µg/mL[7]
BoscalidR. solaniEC500.464 µg/mL[7]
BoscalidS. sclerotiorumEC500.159 µg/mL[7]
FluxapyroxadR. solaniEC500.036 µg/mL[7]
FluxapyroxadS. sclerotiorumEC500.104 µg/mL[7]
Compound 9c-7R. solaniIC500.013 µg/mL[8]
Compound 9c-7R. cerealisIC501.608 µg/mL[8]
Compound 9c-7S. sclerotiorumIC501.874 µg/mL[8]
Compound 11eaR. cerealisEC500.93 µg/mL[9]
ThifluzamideR. cerealisEC5023.09 µg/mL[9]
Carbonic Anhydrase Inhibition
Compounds 6a-ihCA IKi0.063–3.368 µM[10]
Compounds 6a-ihCA IIKi0.007–4.235 µM[10]

Experimental Protocols

Reproducibility is contingent on detailed and accurate experimental protocols. Below are methodologies for the synthesis and biological evaluation of pyrazole carboxamides, compiled from various studies.

General Synthesis of 1H-Pyrazole-5-carboxamide Derivatives

A common and flexible approach to synthesizing 1H-pyrazole-5-carboxamide derivatives involves the initial construction of a pyrazole ring with a carboxylic acid or ester at the C5 position, followed by amidation.[11]

Step 1: Synthesis of Pyrazole-5-carboxylate Ester

  • Reaction Setup: Combine the starting materials for the Knorr pyrazole synthesis (a β-ketoester and a hydrazine derivative).

  • Solvent and Conditions: The reaction is typically carried out in a suitable solvent such as ethanol.

  • Workup and Purification:

    • Reduce the solvent volume using a rotary evaporator.

    • If a precipitate forms upon cooling, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.[11]

Step 2: Hydrolysis to Pyrazole-5-carboxylic Acid

  • Reaction: Dissolve the pyrazole-5-carboxylate ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagent: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl, which should cause the carboxylic acid to precipitate.

    • Stir in the ice bath for an additional 30 minutes.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the product under high vacuum.[11]

Step 3: Amide Coupling to form 1H-Pyrazole-5-carboxamide

  • Activation: Dissolve the pyrazole-5-carboxylic acid in a suitable solvent like DCM or DMF. Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA or triethylamine).

  • Amine Addition: Add the desired amine (1.0 - 1.2 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with water or saturated aqueous sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography on silica gel or recrystallization.[11]

Biological Assays

In Vitro Anticancer Activity Assay (Cell Viability)

  • Cell Lines: A549, HCT116, HeLa, HepG2, MCF-7, MIAPaCa-2.[1]

  • Method: The cytotoxicity of compounds is often assessed using the MTT assay.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the GI50 or IC50 values.

DNA-Binding Interaction Analysis

  • Methods: Electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements can be employed to investigate the interaction of pyrazole carboxamides with DNA.[4][12]

  • DNA Cleavage Assay: The ability of the compounds to induce DNA damage can be assessed by monitoring the conversion of supercoiled plasmid DNA (e.g., pBR322) to its nicked or linear form using agarose gel electrophoresis.[4]

Fungicidal Activity Assay

  • Fungal Strains: Rhizoctonia solani, Sclerotinia sclerotiorum, Rhizoctonia cerealis.[7][8][9]

  • Method: In vitro antifungal activity can be determined by the mycelial growth inhibition method.

  • Procedure:

    • Incorporate various concentrations of the test compounds into a suitable growth medium (e.g., potato dextrose agar).

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

    • Measure the diameter of the mycelial colony in each plate.

    • Calculate the percentage of inhibition and determine the EC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in pyrazole carboxamide research is crucial for understanding their mechanism of action and for designing reproducible experiments.

Synthetic_Workflow General Synthetic Workflow for Pyrazole Carboxamides Start Starting Materials (e.g., β-ketoester, hydrazine) Step1 Knorr Pyrazole Synthesis Start->Step1 Intermediate1 Pyrazole-5-carboxylate Ester Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 Pyrazole-5-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (with desired amine) Intermediate2->Step3 Final_Product 1H-Pyrazole-5-carboxamide Derivative Step3->Final_Product

Caption: General synthetic workflow for 1H-pyrazole-5-carboxamide derivatives.

Anticancer_Mechanism Potential Anticancer Mechanisms of Pyrazole Carboxamides Pyrazole_Carboxamide Pyrazole Carboxamide Derivative Kinase Kinase Inhibition (e.g., CDK, FLT3) Pyrazole_Carboxamide->Kinase DNA DNA Interaction Pyrazole_Carboxamide->DNA Cell_Cycle Cell Cycle Arrest Kinase->Cell_Cycle DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis Cell_Cycle->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of pyrazole carboxamides.

MOR_Signaling Gi-Biased MOR Agonism by Pyrazole Carboxamides Compound17a Pyrazole Carboxamide (e.g., Compound 17a) MOR μ-Opioid Receptor (MOR) Compound17a->MOR Gi_Protein Gi Protein Activation MOR->Gi_Protein Beta_Arrestin β-Arrestin Recruitment (Blocked) MOR->Beta_Arrestin no recruitment AC Adenylyl Cyclase Inhibition Gi_Protein->AC inhibits cAMP Decreased cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia leads to Side_Effects Reduced Side Effects (e.g., tolerance, addiction) Beta_Arrestin->Side_Effects

Caption: Gi-biased MOR agonism by pyrazole carboxamides for analgesia.

SDHI_Mechanism Mechanism of SDHI Fungicides SDHI_Fungicide Pyrazole Carboxamide (SDHI Fungicide) Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) SDHI_Fungicide->Complex_II inhibits Electron_Transport Electron Transport Chain Complex_II->Electron_Transport is part of ATP_Production ATP Production Electron_Transport->ATP_Production drives Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth is required for

Caption: Mechanism of action for pyrazole carboxamide-based SDHI fungicides.

References

Benchmarking Analytical Standards for Sildenafil Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in sildenafil. Ensuring the purity of active pharmaceutical ingredients (APIs) like sildenafil is critical for the safety and efficacy of the final drug product. This document outlines common impurities, compares established analytical methods, and provides detailed experimental protocols to assist researchers in selecting and implementing robust quality control strategies.

Common Sildenafil Impurities

Sildenafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension, can contain various impurities.[1][2] These can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3][4] The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and other regulatory bodies set strict limits for these impurities.[5]

Impurity NameTypeNotes
Sildenafil N-oxideDegradation/ProcessA primary degradation product formed under oxidative stress.[4][6] Also a known process-related impurity.
Sildenafil Related Compound A (EP Impurity D)ProcessA common process-related impurity.[2]
Sildenafil Impurity BProcessA known process-related impurity.[2]
Sildenafil EP Impurity C (O-Desethyl Sildenafil)ProcessA known process-related impurity.[2][7]
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic AcidProcessA known process-related impurity.[2]
Isobutyl Sildenafil (Sildenafil Impurity A)ProcessA known process-related impurity.[2]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and robust techniques for the analysis of sildenafil and its impurities.[6][8] The following table compares key parameters from several published and pharmacopeial methods.

ParameterUSP Monograph MethodMethod by Kumar et al.[3]Method for Inhaler Preparations[9]Method by Daraghmeh et al. (as cited in[4])
Column Ascentis® Express C18 (150 x 4.6 mm, 5 µm) or equivalent L1 packingWaters XTerra, RP-18 (250 mm × 4.6 mm, 5 µm)C18 (4.6 x 250 mm)LiChrospher C-18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Buffer, methanol, and acetonitrile (58:25:17, v/v/v). Buffer: 7 mL of triethylamine in 1 L of water, adjusted to pH 3.0 with phosphoric acid.Gradient of Mobile Phase A (0.01M Sodium Dihydrogen Orthophosphate Dihydrate) and Mobile Phase B (Acetonitrile).0.2 M ammonium acetate buffer and acetonitrile (40:60 v/v, pH 7.0).70 mM potassium phosphate monobasic with 100 mM triethylamine (pH 3.0) and acetonitrile (70:30, v/v).
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot specified
Detection (UV) 290 nm230 nm240 nm225 nm
Retention Time (Sildenafil) ~6.0 minNot specified~5 minNot specified
Key System Suitability Requirements Resolution between sildenafil N-oxide and sildenafil ≥ 2.5. Tailing factor for sildenafil peak ≤ 1.5. RSD for replicate injections ≤ 0.85%.Not specifiedTailing factor ≤ 2.0. RSD for replicate injections ≤ 2.0%.[9]Not specified

Experimental Protocols

USP Method for Assay and Organic Impurities of Sildenafil Citrate

This protocol is based on the USP monograph for sildenafil citrate tablets and is suitable for both assay and impurity determination.[10]

a. Solutions Preparation:

  • Buffer Solution: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.

  • Mobile Phase: Mix the Buffer Solution, methanol, and acetonitrile in a ratio of 58:25:17 (v/v/v).

  • Standard Solution: Prepare a solution of USP Sildenafil Citrate RS in the mobile phase to a known concentration (e.g., 0.7 mg/mL for assay).

  • System Suitability Solution (contains Sildenafil N-oxide): Dissolve 70 mg of USP Sildenafil Citrate RS in 1 mL of a 2:1 solution of hydrogen peroxide and anhydrous formic acid. Allow the solution to stand for at least 10 minutes to generate sildenafil N-oxide. Then, dilute with the mobile phase to 250 mL.[10]

  • Sample Solution: Prepare a solution of the sildenafil citrate sample in the mobile phase to a known concentration.

b. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm (L1 packing).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 290 nm.

  • Run Time: For organic impurities, the chromatograph should run for at least three times the retention time of the sildenafil peak.

c. System Suitability:

  • Inject the System Suitability Solution.

  • The resolution between the sildenafil and sildenafil N-oxide peaks must be not less than 2.5.

  • The tailing factor for the sildenafil peak should not be more than 1.5.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 0.85%.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3] Sildenafil is known to be susceptible to degradation under alkaline and oxidative conditions.[3][6]

  • Acid Hydrolysis: Reflux the sildenafil citrate sample with 5 N HCl at 80°C for 5 hours.[3]

  • Base Hydrolysis: Reflux the sildenafil citrate sample with 1 N NaOH for 15 minutes.[6]

  • Oxidative Degradation: Reflux the sildenafil citrate sample with 5% H₂O₂ at 80°C for 3 hours.[3]

  • Thermal Degradation: Keep the sildenafil citrate sample at 105°C for 24 hours.[3]

  • Photolytic Degradation: Expose the sildenafil citrate sample to UV light (254 nm) for 24 hours.[3]

After exposure to the stress conditions, dilute the samples to the required concentration with the diluent and analyze using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_mobile Prepare Mobile Phase hplc_setup Equilibrate HPLC System prep_mobile->hplc_setup prep_std Prepare Standard Solutions inject_samples Inject Standard and Sample Solutions prep_std->inject_samples prep_sst Prepare System Suitability Solution sst_check System Suitability Test prep_sst->sst_check prep_sample Prepare Sample Solution prep_sample->inject_samples hplc_setup->sst_check sst_check->inject_samples If Pass acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Impurities integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for sildenafil impurity analysis.

forced_degradation cluster_stress Stress Conditions Sildenafil Sildenafil Citrate API Acid Acid Hydrolysis Sildenafil->Acid Base Base Hydrolysis Sildenafil->Base Oxidation Oxidation Sildenafil->Oxidation Thermal Thermal Sildenafil->Thermal Photolytic Photolytic Sildenafil->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Logical workflow of a forced degradation study.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated selectivity profile of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide against related enzymes, primarily focusing on the phosphodiesterase (PDE) family. Due to the limited publicly available experimental data for this specific compound, this guide leverages its structural similarity to well-characterized PDE5 inhibitors and its known role as a key intermediate in the synthesis of Sildenafil. The data presented for comparator compounds are based on published experimental findings.

Introduction to Pyrazole Carboxamides as Enzyme Inhibitors

The pyrazole carboxamide scaffold is a versatile pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been investigated as inhibitors of a wide range of enzymes, including kinases, carbonic anhydrases, and, most notably, phosphodiesterases. The compound this compound is a direct precursor in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This synthetic relationship strongly suggests that this compound is likely to exhibit inhibitory activity against PDE5. Understanding its selectivity profile is crucial for assessing its potential therapeutic applications and off-target effects.

Predicted Target and Comparative Selectivity

Based on its structural analogy to Sildenafil, the primary molecular target for this compound is predicted to be phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation.

The following table summarizes the selectivity profile of Sildenafil and other prominent PDE5 inhibitors against a panel of human phosphodiesterase isoforms. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency. The selectivity ratio is calculated by dividing the IC50 for other PDEs by the IC50 for PDE5, where a higher ratio indicates greater selectivity for PDE5.

CompoundPDE1 (IC50, nM)PDE2 (IC50, nM)PDE3 (IC50, nM)PDE4 (IC50, nM)PDE5 (IC50, nM)PDE6 (IC50, nM)Selectivity Ratio (vs. PDE6)
Sildenafil 280>10,000>10,000>10,0003.5[1]33[1]~9.4
Vardenafil 140>10,000>10,000>10,0000.76~8.6
Tadalafil >10,000>10,000>10,000>10,0006.7>10,000>1,490

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation.

Based on the structure-activity relationships of pyrazole-based PDE5 inhibitors, it is anticipated that this compound will exhibit a preference for PDE5 over other PDE isoforms. However, its potency and selectivity profile would need to be confirmed through direct experimental evaluation.

Potential Off-Target Activities

While the primary target is predicted to be PDE5, the pyrazole carboxamide scaffold has been associated with inhibitory activity against other enzyme families. Researchers should consider the possibility of off-target effects, including:

  • Carbonic Anhydrases (CAs): Numerous pyrazole carboxamide derivatives have been synthesized and evaluated as inhibitors of various carbonic anhydrase isoforms.[2][3]

  • Cholinesterases: Some pyrazole carboxamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors, and cross-reactivity with certain kinases could be a possibility.

Signaling Pathway and Experimental Workflow

To facilitate further research, the following diagrams illustrate the cGMP signaling pathway targeted by PDE5 inhibitors and a typical experimental workflow for determining enzyme inhibition.

cGMP_Signaling_Pathway cluster_membrane Cell Membrane sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor 1-methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide (Predicted) Inhibitor->PDE5 Inhibits

Caption: The cGMP signaling pathway and the predicted role of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (PDE5) - Substrate (cGMP) - Buffer - Test Compound Dilutions Prepare Serial Dilutions of Test Compound Reagents->Dilutions Incubation Incubate Enzyme with Test Compound Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Product Formation (e.g., Spectrophotometry, Luminescence) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

The following is a representative protocol for an in vitro phosphodiesterase 5 (PDE5) inhibition assay, adapted from established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE5.

Materials:

  • Human recombinant PDE5 enzyme

  • Cyclic guanosine monophosphate (cGMP) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Sildenafil)

  • Detection reagent (e.g., a commercially available kit that measures phosphate production or cGMP depletion)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Create a series of dilutions of the test compound and positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Dilute the PDE5 enzyme to the desired concentration in cold assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the diluted test compound or positive control. Include wells with assay buffer and DMSO as a negative control (100% enzyme activity).

    • Add the diluted PDE5 enzyme solution to all wells except for a blank control (which contains substrate but no enzyme).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection and Data Analysis:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and incubate as required.

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While direct experimental data on the selectivity profile of this compound is not currently available in the public domain, its structural relationship to Sildenafil provides a strong basis for predicting its activity as a phosphodiesterase 5 inhibitor. The comparative data for established PDE5 inhibitors presented in this guide serves as a valuable benchmark for future experimental investigations. Researchers and drug development professionals are encouraged to perform comprehensive in vitro profiling of this compound against a panel of phosphodiesterases and other relevant enzymes to fully characterize its potency and selectivity. The provided experimental protocol and workflow diagrams offer a foundational framework for such studies.

References

The Correlation Between In Vitro Activity and In Vivo Efficacy of Pyrazole Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of a drug candidate from the laboratory bench to clinical application hinges on the correlation between its performance in preliminary in vitro assays and its efficacy in living organisms (in vivo). This guide provides an objective comparison of in vitro and in vivo studies of pyrazole carboxamide derivatives, a class of compounds with significant therapeutic potential across various diseases, including cancer and inflammatory conditions. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to illuminate the key aspects of establishing a robust in vitro to in vivo correlation (IVIVC).

Case Study: Ruxolitinib - A Pyrazole-Containing JAK1/2 Inhibitor

While technically a pyrrolo[2,3-d]pyrimidine, the JAK1/2 inhibitor Ruxolitinib serves as an exemplary case study due to the wealth of publicly available data that allows for a clear comparison between its in vitro activity and in vivo efficacy. Ruxolitinib is a cornerstone in the treatment of myeloproliferative neoplasms, and its developmental pathway offers valuable insights into the IVIVC for pyrazole-related heterocyclic compounds.

Data Presentation: In Vitro vs. In Vivo Performance of Ruxolitinib

The following tables summarize the key quantitative data from preclinical studies of Ruxolitinib, showcasing the link between its enzymatic inhibition, cellular activity, and its therapeutic effects in animal models.

Table 1: In Vitro Activity of Ruxolitinib

Assay TypeTarget/Cell LineEndpointResultReference
Kinase AssayJAK1IC503.3 nM[1]
Kinase AssayJAK2IC502.8 nM[1]
Cellular AssayHDLM-2 (Hodgkin Lymphoma)Anti-proliferative Effect38% reduction at 1 µM, 49% at 10 µM, 79% at 100 µM[2]
Cellular AssayL-428 (Hodgkin Lymphoma)Anti-proliferative Effect20% reduction at 10 µM, 64% at 100 µM[2]
Cellular AssayHodgkin and Primary Mediastinal B-cell Lymphoma CellsApoptosisSignificant increase[2]
Ex-vivo Cellular AssayPatient-derived cellsSTAT3 Phosphorylation InhibitionIC50: 254 nM[3]

Table 2: In Vivo Efficacy of Ruxolitinib in Xenograft Models

Animal ModelTumor TypeTreatmentKey FindingReference
NSG MiceHodgkin Lymphoma XenograftRuxolitinibSignificantly inhibited tumor progression and improved survival (p = 0.0001)[2]
NSG MicePrimary Mediastinal B-cell Lymphoma XenograftRuxolitinibSignificantly inhibited tumor progression and improved survival (p < 0.0001)[2]
In vivo PharmacodynamicsNot specifiedRuxolitinibSTAT3 Phosphorylation Inhibition IC50: 225 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used in the in vitro and in vivo evaluation of pyrazole carboxamide derivatives like Ruxolitinib.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of the compound required to inhibit the enzymatic activity of a target kinase by 50% (IC50).

  • Methodology:

    • Recombinant human JAK1 and JAK2 enzymes are incubated with a specific peptide substrate and ATP.

    • Serial dilutions of the test compound (e.g., Ruxolitinib) are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Cellular Proliferation Assay
  • Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

  • Methodology:

    • Hodgkin lymphoma (HDLM-2, L-428) or other relevant cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the pyrazole carboxamide derivative for a specified duration (e.g., 72 hours).

    • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living animal model.

  • Methodology:

    • Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously inoculated with human tumor cells (e.g., Hodgkin lymphoma cells).

    • Once tumors are established and reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the pyrazole carboxamide derivative (e.g., Ruxolitinib) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored.

    • At the end of the study, or when tumors reach a predetermined size, the animals are euthanized, and tumors are excised for further analysis.

    • Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group and by analyzing survival rates.

Visualizing the Path from Lab to Life

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the drug discovery and development process for pyrazole carboxamides, from initial screening to preclinical validation.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Target Identification (e.g., JAK Kinase) B Enzymatic Assay (IC50 Determination) A->B C Cellular Assays (Proliferation, Apoptosis) B->C I IVIVC Analysis (Correlation of Data) B->I D Lead Optimization C->D C->I E Pharmacokinetic Studies (ADME) D->E F Xenograft Model Efficacy (Tumor Growth Inhibition) E->F G Pharmacodynamic Analysis (Target Modulation) F->G F->I H Toxicity Assessment G->H G->I J Candidate for Clinical Trials H->J I->J

Caption: Workflow from in vitro studies to in vivo validation for drug candidates.

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Ruxolitinib Pyrazole Carboxamide (e.g., Ruxolitinib) Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole carboxamide.

References

Safety Operating Guide

Proper Disposal of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, ensuring compliance with safety regulations and minimizing environmental impact.

I. Hazard Profile and Safety Precautions

Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. This compound is classified with the following risks:

  • Harmful if swallowed (Acute toxicity, oral) [1][2][3]

  • May cause damage to organs through prolonged or repeated exposure [1][2][3]

  • Harmful to aquatic life with long-lasting effects [1][2][3]

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses, should be worn at all times when handling this compound.[4]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H12N4O3[5]
Molecular Weight 212.21 g/mol [3]
Boiling Point 334.56°C at 760 mmHg[5]
Density 1.453 g/cm³[5]
Flash Point 156.14°C[5]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's hazardous waste program.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8]

Step 1: Waste Segregation

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[4][7] This includes any grossly contaminated materials such as weighing paper, gloves, or absorbent pads.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.[4] Do not mix with other incompatible waste streams.[4][9]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[10][11] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[6][10] The label must also include:

    • The full chemical name: "this compound".[6]

    • An accurate list of all constituents and their approximate concentrations if it is a mixture.[11]

    • The date when waste was first added to the container.[6]

    • The name of the principal investigator and the laboratory location.[6][11]

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[7][12]

  • Segregate the container from incompatible materials.[9][10]

  • Ensure the storage area is cool and dry.[4]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a hazardous waste information form.[6]

Step 5: Handling Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10][13]

  • The first rinsate must be collected and disposed of as hazardous waste.[9]

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels are defaced.[10][13]

IV. Spill Management

In the event of a spill, the collected material must be treated as hazardous waste.

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.[12]

  • Containment: Use an inert absorbent material such as vermiculite or sand to contain the spill.[12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[12]

  • Decontamination: Decontaminate the spill area according to your institution's safety protocols.[12]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Identify Waste (Solid or Liquid) B Select Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' + Chemical Name & Details B->C D Add Waste to Labeled Container C->D E Store in Designated, Secure Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal by Licensed Contractor F->G S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect & Place in Hazardous Waste Container S2->S3 S3->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure), Category 2: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Hazardous to the aquatic environment, long-term (Chronic), Category 3: Harmful to aquatic life with long lasting effects.[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • H412: Harmful to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesChemical impermeable gloves (e.g., nitrile rubber). Must be inspected prior to use.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is mandatory when handling this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (fume hood). prep_ppe Don appropriate PPE. prep_area->prep_ppe prep_spill Ensure spill kit is accessible. prep_ppe->prep_spill handle_weigh Weigh solid in a contained manner to avoid dust formation. prep_spill->handle_weigh Proceed to Handling handle_solution Prepare solutions within the fume hood. handle_weigh->handle_solution handle_transfer Use appropriate tools for transfers (e.g., spatulas, pipettes). handle_solution->handle_transfer post_decon Decontaminate work surfaces. handle_transfer->post_decon Proceed to Post-Handling post_waste Segregate and label waste. post_decon->post_waste post_ppe Remove and dispose of PPE correctly. post_waste->post_ppe post_wash Wash hands thoroughly. post_ppe->post_wash cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (unused chemical, contaminated PPE) segregate Place in separate, clearly labeled, sealed hazardous waste containers. collect_solid->segregate collect_liquid Liquid Waste (solutions containing the compound) collect_liquid->segregate label_info Label with 'Hazardous Waste', chemical name, and associated hazards. segregate->label_info store Store in a designated hazardous waste accumulation area. segregate->store dispose Arrange for pickup by a licensed chemical waste disposal service. store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.